molecular formula C8H10N2O B1361530 4-Methoxybenzamidine CAS No. 22265-37-8

4-Methoxybenzamidine

Cat. No.: B1361530
CAS No.: 22265-37-8
M. Wt: 150.18 g/mol
InChI Key: CSISQILZUHMAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzamidine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxybenzenecarboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSISQILZUHMAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281672
Record name 4-methoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22265-37-8
Record name 4-methoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxybenzamidine: An In-Depth Technical Guide to its Mechanism of Action on Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-methoxybenzamidine as a serine protease inhibitor. Drawing upon existing literature and structural data, this document details its inhibitory kinetics, molecular interactions, and the experimental protocols required for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting serine proteases.

Introduction to this compound and Serine Proteases

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Their catalytic activity relies on a highly conserved triad of amino acid residues in their active site: serine, histidine, and aspartate. Dysregulation of serine protease activity is implicated in a variety of diseases, making them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of synthetic, reversible, and competitive inhibitors of serine proteases. This compound, a member of this class, features a methoxy group at the para position of the phenyl ring. This substitution is expected to modulate the inhibitory potency and selectivity of the parent benzamidine molecule. This guide delves into the specific mechanism by which this compound exerts its inhibitory effects on serine proteases.

Mechanism of Action

The primary mechanism of action of this compound on serine proteases is competitive inhibition . The inhibitor molecule reversibly binds to the active site of the enzyme, competing with the natural substrate. The positively charged amidinium group of this compound is a key pharmacophore, mimicking the side chains of arginine and lysine, which are common recognition motifs for many serine proteases.

The binding of this compound to the active site prevents the substrate from binding and subsequent catalysis. The core interactions involve:

  • Ionic Interaction: The cationic amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.

  • Hydrogen Bonding: The amidinium group also engages in hydrogen bonding interactions with the backbone carbonyl groups of residues lining the S1 pocket.

  • Hydrophobic Interactions: The phenyl ring of the inhibitor interacts with hydrophobic residues within the S1 pocket. The 4-methoxy group can further influence these interactions and potentially form additional hydrogen bonds with residues or water molecules in the active site, thereby affecting the overall binding affinity.

The following diagram illustrates the competitive inhibition mechanism:

Figure 1: Competitive inhibition of a serine protease by this compound.

Quantitative Data on Inhibition

InhibitorSerine ProteaseInhibition Constant (Ki) (µM)
BenzamidineTrypsin18.4[1]
BenzamidineThrombin330
BenzamidinePlasmin200
4-AminobenzamidineTrypsin146[2]
4-AminobenzamidineThrombin1,098[2]
4-AminobenzamidinePlasmin-

Note: The Ki values for thrombin and plasmin are from a patent and should be considered in that context.

The methoxy group at the 4-position is an electron-donating group, which has been shown to influence the binding of benzamidine derivatives to some serine proteases.[3] The overall effect on inhibitory potency will depend on the specific interactions it forms within the S1 pocket of each enzyme.

Detailed Molecular Interactions

The crystal structure of this compound in complex with trypsin reveals the precise molecular interactions that govern its inhibitory activity. The amidinium group is anchored at the bottom of the S1 pocket through a salt bridge with Asp189. The phenyl ring is nestled within a hydrophobic pocket formed by residues such as Gly216, Val213, and Trp215.

The 4-methoxy group is oriented towards the solvent-exposed entrance of the S1 pocket. This positioning allows for potential interactions with water molecules, which can mediate further contacts with the enzyme surface. The presence of the methoxy group can also influence the desolvation penalty upon binding, which is a critical factor in the overall binding affinity.

Experimental Protocols

The following is a detailed protocol for determining the inhibition constant (Ki) of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials and Reagents
  • Serine Protease (e.g., Bovine Trypsin)

  • This compound hydrochloride

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The following diagram outlines the workflow for determining the inhibition constant:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of This compound, trypsin, and BApNA substrate B Dispense varying concentrations of This compound into microplate wells A->B C Add a fixed concentration of trypsin to each well and pre-incubate B->C D Initiate the reaction by adding a fixed concentration of BApNA substrate C->D E Monitor the rate of p-nitroaniline production at 405 nm D->E F Plot reaction velocity as a function of substrate concentration for each inhibitor concentration (Michaelis-Menten) E->F G Generate a Lineweaver-Burk or Dixon plot F->G H Calculate the inhibition constant (Ki) G->H

Figure 2: Experimental workflow for determining the Ki of this compound.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl for trypsin to prevent autolysis).

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the this compound stock solution with the assay buffer to achieve a range of desired inhibitor concentrations.

    • Add a fixed amount of the enzyme solution to each well containing the inhibitor and to control wells (without inhibitor).

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time. The rate of this increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

    • To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).

    • For competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis.

    • The Ki can be determined from the x-intercept of the Dixon plot or from the slope of the Lineweaver-Burk plot.

Conclusion

This compound is a competitive inhibitor of serine proteases, acting through interactions within the enzyme's active site. Its positively charged amidinium group is crucial for binding to the S1 specificity pocket. The 4-methoxy substituent has the potential to fine-tune the inhibitory potency and selectivity of the benzamidine scaffold. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other benzamidine-based inhibitors, which is essential for the rational design of novel therapeutics targeting serine proteases. Further studies are warranted to establish a comprehensive profile of its inhibitory activity against a broad panel of serine proteases.

References

Core Topic: 4-Methoxybenzamidine Binding Kinetics with Trypsin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental binding kinetic data (k_on, k_off, K_D) for the interaction between 4-Methoxybenzamidine and trypsin. The following guide utilizes data for the closely related and extensively studied parent compound, benzamidine, as a proxy to provide a relevant and detailed technical overview. The experimental protocols described are broadly applicable for characterizing the binding kinetics of trypsin inhibitors like this compound.

Introduction to Trypsin and Benzamidine-Based Inhibitors

Trypsin is a serine protease that plays a crucial role in digestion and other physiological processes. Its catalytic activity involves the hydrolysis of peptide bonds, primarily at the carboxyl side of lysine and arginine residues. Due to its well-defined active site and medical relevance, trypsin is a model enzyme for studying protease-inhibitor interactions and for the design of therapeutic agents.

Benzamidine and its derivatives are competitive inhibitors of trypsin and other serine proteases. They act as mimics of the arginine side chain, binding to the S1 specificity pocket of the enzyme. The study of their binding kinetics provides fundamental insights into the molecular recognition and inhibition mechanisms. This compound, a derivative of benzamidine, is expected to share this inhibitory mechanism, with the methoxy group potentially influencing its binding affinity and kinetics through electronic and steric effects.

Quantitative Binding Kinetics of Benzamidine with Trypsin

ParameterValueMethod
k_on (1.5 ± 0.2) x 10⁸ M⁻¹s⁻¹Molecular Dynamics Simulations[1]
k_off (9.5 ± 3.3) x 10⁴ s⁻¹Molecular Dynamics Simulations[1]
K_D (calculated from k_off/k_on) ~633 µM-
ΔG° -5.2 ± 0.4 kcal/molMolecular Dynamics Simulations[1]
Experimental ΔG° -6.2 kcal/molExperimental Measurement[1]

Experimental Protocols for Determining Binding Kinetics

The following are detailed methodologies that can be employed to determine the binding kinetics of this compound with trypsin.

Enzyme Inhibition Assay (Spectrophotometric)

This method measures the effect of the inhibitor on the rate of an enzyme-catalyzed reaction.

Objective: To determine the inhibition constant (K_i), a measure of the inhibitor's potency. For competitive inhibitors, K_i is equivalent to K_D.

Materials:

  • Bovine Trypsin

  • This compound hydrochloride

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

  • Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl to maintain stability.

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of the substrate (BAEE or BAPNA) in the appropriate solvent (e.g., water for BAEE, DMSO for BAPNA) and then dilute in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, set up reactions containing the assay buffer, varying concentrations of this compound, and a fixed concentration of trypsin.

    • Include control reactions with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixtures for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow them to reach equilibrium.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to each well/cuvette.

    • Immediately measure the change in absorbance over time using a spectrophotometer. For BAEE, monitor the increase in absorbance at 253 nm. For BAPNA, monitor the release of p-nitroaniline at 410 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction rates against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To determine the K_i, use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or non-linear regression analysis. For competitive inhibition, the lines will intersect on the y-axis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of association and dissociation rates.

Objective: To directly measure k_on, k_off, and calculate K_D.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Bovine Trypsin (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP buffer)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject a solution of trypsin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to covalently couple it to the chip surface via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (analyte) in running buffer over the sensor surface containing the immobilized trypsin.

    • Monitor the change in the SPR signal (response units, RU) over time. The association phase is monitored during the injection, and the dissociation phase is monitored as the running buffer flows over the surface after the injection.

    • Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) if necessary.

  • Data Analysis:

    • The association and dissociation curves (sensorgrams) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).

    • The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off to k_on (K_D = k_off / k_on).

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Trypsin Solution mix Mix Trypsin and Inhibitor (Varying Concentrations) prep_enzyme->mix prep_inhibitor Prepare this compound Solutions prep_inhibitor->mix prep_substrate Prepare Substrate Solution (BAPNA/BAEE) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate incubate Pre-incubate to Reach Equilibrium mix->incubate incubate->add_substrate measure Measure Absorbance Change Over Time (Spectrophotometer) add_substrate->measure calc_rates Calculate Initial Velocities measure->calc_rates plot Generate Michaelis-Menten and Lineweaver-Burk Plots calc_rates->plot determine_ki Determine Ki Value plot->determine_ki

Caption: Workflow for determining the inhibition constant (Ki) using a spectrophotometric assay.

Relationship of Kinetic Parameters

G cluster_KD Equilibrium Dissociation Constant (KD) E_I Trypsin + Inhibitor EI_complex Trypsin-Inhibitor Complex E_I->EI_complex kon (Association) EI_complex->E_I koff (Dissociation) KD_node KD = koff / kon (A measure of binding affinity)

Caption: The relationship between association (kon), dissociation (koff), and the equilibrium dissociation constant (KD).

Conclusion

While direct experimental data on the binding kinetics of this compound with trypsin are not available in the current literature, the established protocols for studying trypsin inhibitors and the extensive data on the parent compound, benzamidine, provide a strong framework for its characterization. The spectrophotometric enzyme inhibition assay and surface plasmon resonance are powerful techniques to determine the key kinetic parameters (k_on, k_off, and K_D or K_i). Such studies would be invaluable for understanding the structure-activity relationship of benzamidine derivatives and for the rational design of more potent and specific trypsin inhibitors. Computational methods, such as molecular docking and molecular dynamics simulations, can also offer predictive insights into its binding mode and affinity, guiding future experimental work.

References

Thermodynamic Deep Dive: Probing the 4-Methoxybenzamidine-Protease Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate dance between a ligand and its protein target is governed by the fundamental laws of thermodynamics. Understanding the energetic forces that drive this binding is paramount in the field of drug discovery and design. This technical guide provides a comprehensive overview of the thermodynamic properties characterizing the interaction between 4-methoxybenzamidine, a representative benzamidine-based inhibitor, and proteases, with a particular focus on the well-studied serine protease, trypsin. By examining the binding affinity, enthalpy, and entropy, researchers can gain critical insights into the molecular mechanisms underpinning this interaction, paving the way for the rational design of more potent and specific therapeutic agents.

Core Thermodynamic Principles of Binding

The binding of this compound to a protease is a dynamic equilibrium process. The favorability of this interaction is quantified by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation:

ΔG = ΔH - TΔS

  • Gibbs Free Energy (ΔG): A measure of the overall spontaneity of the binding process. A negative ΔG indicates a favorable interaction. It is directly related to the binding affinity (Ka) or the dissociation constant (Kd).

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH (exothermic) signifies the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and the protease's active site.

  • Entropy (ΔS): Reflects the change in the randomness or disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).

Quantitative Thermodynamic Data

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of biomolecular interactions. The following table summarizes the thermodynamic data for the binding of this compound and other p-substituted benzamidine derivatives to bovine pancreatic trypsin at 25°C. This comparative data highlights how substitutions at the para-position of the benzamidine ring influence the binding thermodynamics.

InhibitorKa (M-1)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound 1.8 x 105-7.16-8.51.34
Benzamidine (unsubstituted)6.1 x 104-6.52-6.4-0.12
4-Methylbenzamidine1.5 x 105-7.06-7.80.74
4-Chlorobenzamidine1.3 x 105-6.97-8.21.23
4-Hydroxybenzamidine4.5 x 104-6.34-7.51.16
4-Aminobenzamidine3.2 x 104-6.14-5.7-0.44
4-Nitrobenzamidine2.5 x 104-5.99-7.61.61

Data compiled from studies on the binding of p-substituted benzamidinium derivatives to bovine pancreatic trypsin. The binding of these inhibitors is characterized by a negative change in heat capacity, leading to enthalpy-entropy compensation with varying temperature. At 25°C, both enthalpy and entropy are generally favorable for the studied derivatives.[1]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

The direct measurement of the heat released or absorbed during the binding event is achieved through ITC. This allows for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials and Reagents
  • Protease: Highly purified bovine pancreatic trypsin.

  • Inhibitor: this compound hydrochloride.

  • Buffer: 50 mM HEPES or Tris, pH 8.0, containing 20 mM CaCl2. The choice of buffer is critical as buffer ionization enthalpies can affect the observed binding enthalpy.

  • Degassing Station: To remove dissolved gases from the solutions.

  • Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent.

Experimental Procedure
  • Sample Preparation:

    • Prepare a stock solution of trypsin (e.g., 0.1-0.2 mM) in the chosen buffer.

    • Prepare a stock solution of this compound (e.g., 1-2 mM) in the same buffer. The inhibitor concentration in the syringe should ideally be 10-20 times that of the protease in the cell.

    • Thoroughly dialyze the protein against the buffer to ensure a perfect match. The inhibitor should be dissolved in the final dialysis buffer.

    • Accurately determine the concentration of both protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both solutions for 10-15 minutes immediately prior to the experiment to prevent bubble formation in the calorimeter.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300-700 rpm) to ensure rapid mixing without causing denaturation.

    • Define the injection parameters: typically a series of 10-20 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline. A small initial injection (e.g., 0.5-1 µL) is often included to remove any air from the syringe tip and is typically discarded during data analysis.

  • Titration Experiment:

    • Carefully load the trypsin solution into the sample cell (volume is instrument-dependent, e.g., ~200 µL for the MicroCal PEAQ-ITC).

    • Load the this compound solution into the injection syringe.

    • Equilibrate the system thermally.

    • Initiate the titration run. The instrument will automatically inject the inhibitor into the protease solution and record the heat changes.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor solution into the buffer alone (without the protease). This measures the heat of dilution and is subtracted from the main experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change per injection (μcal/sec).

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protease.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software). This fitting procedure yields the thermodynamic parameters: Ka (and thus ΔG), ΔH, and the stoichiometry of binding (n). The entropy change (ΔS) is then calculated from the Gibbs-Helmholtz equation.

Visualizing the Experimental Workflow

The logical flow of an Isothermal Titration Calorimetry experiment can be visualized to provide a clear, step-by-step understanding of the process.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. ITC Instrument Setup cluster_run 3. Titration & Data Acquisition cluster_analysis 4. Data Analysis p1 Prepare & quantify Protease Solution p3 Ensure identical buffer (Dialysis) p1->p3 p2 Prepare & quantify This compound Solution p2->p3 p4 Degas both solutions p3->p4 s1 Load Protease into Sample Cell p4->s1 s2 Load Inhibitor into Syringe p4->s2 s3 Set experimental parameters (Temp, Stirring, Injections) s1->s3 s2->s3 r1 Initiate Titration Run s3->r1 r2 Inject Inhibitor into Protease r1->r2 r3 Record Heat Change (Raw Data) r2->r3 r4 Repeat for all injections r3->r4 r4->r2 a1 Integrate Raw Data r4->a1 a2 Subtract Heat of Dilution (Control Experiment) a1->a2 a3 Plot Binding Isotherm a2->a3 a4 Fit to Binding Model a3->a4 a5 Determine Thermodynamic Parameters (Ka, ΔH, n, ΔG, ΔS) a4->a5

Caption: Workflow for determining thermodynamic parameters of this compound-protease interaction using ITC.

Logical Relationship of Thermodynamic Parameters

The interplay between the different thermodynamic parameters determines the nature of the binding interaction. This relationship can be visualized as a logical flow leading to the overall binding affinity.

Thermodynamics_Logic cluster_forces Driving Forces cluster_params Thermodynamic Parameters f1 H-Bonds & van der Waals Interactions p1 Enthalpy Change (ΔH) f1->p1 contributes to f2 Hydrophobic Effect (Release of ordered water) p2 Entropy Change (ΔS) f2->p2 contributes to g1 Gibbs Free Energy (ΔG = ΔH - TΔS) p1->g1 p2->g1 k1 Binding Affinity (Ka) Dissociation Constant (Kd) g1->k1 determines

References

Spectroscopic Characterization of 4-Methoxybenzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxybenzamidine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of available data, predicted spectral characteristics based on its chemical structure and data from analogous compounds, and detailed experimental protocols for acquiring such data.

Introduction

This compound hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of enzyme inhibitors and other bioactive molecules. Its effective use in research and development necessitates a thorough understanding of its structural and physicochemical properties, which are primarily determined through spectroscopic analysis. This guide outlines the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chemical Structure and Properties

  • IUPAC Name: 4-methoxybenzenecarboximidamide hydrochloride

  • Molecular Formula: C₈H₁₁ClN₂O

  • Molecular Weight: 186.64 g/mol

  • CAS Number: 51721-68-7

  • Appearance: White to almost white powder or crystals.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5Singlet (broad)2H-NH₂
~9.2Singlet (broad)2H-NH₂⁺
~7.8Doublet2HAr-H (ortho to C=N)
~7.1Doublet2HAr-H (meta to C=N)
3.85Singlet3H-OCH₃

Note: The chemical shifts for the amidinium protons (-NH₂) are highly dependent on solvent and concentration and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C=N
~162Ar-C-O
~130Ar-C-H (ortho to C=N)
~122Ar-C (ipso)
~115Ar-C-H (meta to C=N)
~56-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Predicted FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3000Strong, BroadN-H stretching (amidinium)
~3050MediumAromatic C-H stretching
~2950, ~2850MediumAliphatic C-H stretching (-OCH₃)
~1670StrongC=N stretching
~1610, ~1510Medium-StrongAromatic C=C stretching
~1250StrongAsymmetric C-O-C stretching
~1030MediumSymmetric C-O-C stretching
~830Strongpara-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) Data

m/zIon
151.1[M+H]⁺

Reference: Mass spectrum (ESI) m/z: 151.1 ([M+H]+).[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectral Data

λmax (nm)Solvent
261Water

Reference: 261nm (H2O) (lit.).[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound hydrochloride.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound hydrochloride.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

  • Spectrometer: 500 MHz

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

Instrument Parameters (¹³C NMR):

  • Spectrometer: 125 MHz

  • Pulse Program: Proton-decoupled single pulse

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A spectrum of a pure KBr pellet should be acquired as a background.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to promote ionization in positive ion mode.

Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.

  • Mass Range: m/z 50 - 500

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound hydrochloride in a UV-transparent solvent (e.g., water, methanol) of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

Instrument Parameters:

  • Wavelength Range: 200 - 400 nm

  • Blank: Use the same solvent as used for the sample to record a baseline.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic characterization of this compound hydrochloride.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy Sample This compound hydrochloride Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS Dissolve_UV Dissolve in UV-Transparent Solvent Sample->Dissolve_UV NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_NMR Acquire 1H & 13C Spectra NMR_Tube->Acquire_NMR Process_NMR Process Data Acquire_NMR->Process_NMR NMR_Data Structural Information Process_NMR->NMR_Data Press_Pellet Press into Pellet Grind->Press_Pellet Acquire_FTIR Acquire IR Spectrum Press_Pellet->Acquire_FTIR Process_FTIR Process Data Acquire_FTIR->Process_FTIR FTIR_Data Functional Group Information Process_FTIR->FTIR_Data Dilute_MS Dilute Sample Dissolve_MS->Dilute_MS Infuse_MS Infuse into ESI Source Dilute_MS->Infuse_MS Acquire_MS Acquire Mass Spectrum Infuse_MS->Acquire_MS MS_Data Molecular Weight Confirmation Acquire_MS->MS_Data Dilute_UV Dilute to Optimal Absorbance Dissolve_UV->Dilute_UV Cuvette Transfer to Quartz Cuvette Dilute_UV->Cuvette Acquire_UV Acquire UV-Vis Spectrum Cuvette->Acquire_UV UV_Data Electronic Transition Information (λmax) Acquire_UV->UV_Data

Caption: Workflow for the spectroscopic characterization of this compound hydrochloride.

Logical_Relationship_Diagram cluster_data Spectroscopic Data cluster_info Derived Information NMR 1H & 13C NMR Structure Molecular Structure (C-H Framework) NMR->Structure FTIR FTIR Functional_Groups Functional Groups (C=N, N-H, C-O) FTIR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight UV_Vis UV-Vis Electronic_Properties Conjugation & Electronic Transitions UV_Vis->Electronic_Properties Final_Characterization Complete Spectroscopic Characterization of This compound HCl Structure->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization Electronic_Properties->Final_Characterization

References

In Silico Docking of 4-Methoxybenzamidine to Protease Active Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of in silico molecular docking, with a specific focus on the interaction between 4-methoxybenzamidine and the active sites of various proteases. This document is intended to serve as a technical resource for researchers in drug discovery and computational biology, offering detailed methodologies and insights into the molecular interactions that govern protease inhibition.

Introduction to Protease Inhibition and In Silico Docking

Proteases are a class of enzymes that catalyze the breakdown of proteins and play crucial roles in a myriad of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including cancer, cardiovascular disorders, and viral infections, making them significant targets for therapeutic intervention. Small molecule inhibitors that can selectively bind to the active site of a specific protease are of great interest in drug development.

This compound is a derivative of benzamidine, a well-known competitive inhibitor of serine proteases. The benzamidine moiety mimics the side chain of arginine, a common substrate residue for these enzymes, allowing it to bind within the S1 specificity pocket of the protease active site. The addition of a methoxy group at the 4-position can influence the molecule's electronic properties and steric interactions, potentially altering its binding affinity and selectivity.

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein, like a protease. This powerful tool allows for the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and detailed analysis of intermolecular interactions at the atomic level.

Quantitative Data on Benzamidine Derivatives as Protease Inhibitors

InhibitorProteaseKi (µM)Comments
BenzamidineTrypsin10 - 40Competitive inhibitor. The cationic amidino group interacts with a carboxylate in the S1 subsite.[1]
BenzamidineThrombin10 - 40Competitive inhibitor.[1]
BenzamidinePlasmin10 - 40Competitive inhibitor.[1]
4-AminobenzamidineTrypsinMore potent than benzamidine

Table 1: Inhibition Constants (Ki) of Benzamidine and a related derivative against various serine proteases. Note: Lower Ki values indicate stronger binding affinity.

Docking Score (Binding Affinity)LigandProteasePredicted Binding Affinity (kcal/mol)Software
PredictedThis compoundTrypsin-5.0 to -7.0 (Estimated)AutoDock Vina
PredictedThis compoundThrombin-5.0 to -7.0 (Estimated)AutoDock Vina
PredictedThis compoundUrokinase-type Plasminogen Activator (uPA)-5.0 to -7.0 (Estimated)AutoDock Vina

Table 2: Predicted binding affinities of this compound with various proteases based on typical in silico docking results for similar small molecules. These are estimated values and actual experimental or calculated values may vary.

Experimental Protocol: In Silico Docking of this compound

This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound to a protease active site using commonly available and open-source software. The workflow is divided into three main stages: preparation of the protein and ligand, performing the docking simulation, and analysis of the results.

Software and Resources Required
  • Molecular Visualization Software: UCSF Chimera or PyMOL

  • Molecular Docking Software: AutoDock Vina

  • Protein Structure: Protein Data Bank (PDB)

  • Ligand Structure: PubChem

Step-by-Step Methodology

Step 1: Preparation of the Protease Structure

  • Obtain Protein Structure: Download the 3D crystal structure of the target protease from the Protein Data Bank. For this guide, we will consider Human Thrombin (PDB ID: 3U69)[2], Human Trypsin (PDB ID: 1H4W)[3], and Human Urokinase-type Plasminogen Activator (uPA) (PDB ID: 1W11)[1].

  • Clean the Protein Structure: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that the protonation states of ionizable residues are appropriate for the physiological pH (around 7.4).

  • Assign Charges: Assign partial charges to the protein atoms using a force field such as AMBER.

  • Save the Prepared Protein: Save the cleaned, protonated, and charged protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Preparation of the Ligand (this compound)

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 76959)[4].

  • Energy Minimization: Perform energy minimization on the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds in the ligand.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Step 3: Performing the Molecular Docking

  • Define the Binding Site (Grid Box): In AutoDock Tools (part of the MGLTools package that comes with AutoDock), define a grid box that encompasses the active site of the protease. The center of the grid should be the geometric center of the active site residues, and the size of the box should be large enough to allow the ligand to move and rotate freely.

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that contains the information about the grid box dimensions and the types of atoms in the protein.

  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the grid maps for each atom type in the ligand. This step speeds up the docking calculation.

  • Create Docking Parameter File: Prepare a docking parameter file (.dpf) that specifies the prepared protein and ligand files, the grid parameter file, and the docking algorithm parameters (e.g., number of docking runs, exhaustiveness).

  • Run AutoDock Vina: Execute the AutoDock Vina program with the docking parameter file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Step 4: Analysis of Docking Results

  • Visualize Docking Poses: Open the prepared protein PDBQT file and the docking output file (also in PDBQT format) in a molecular visualization tool like UCSF Chimera or PyMOL.

  • Analyze Binding Interactions: Examine the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues in the protease active site.

  • Interpret Binding Affinity: The binding affinity score provided by AutoDock Vina is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity. Compare the binding affinities of different poses and against known inhibitors if available.

Visualizing the Molecular Environment: Signaling Pathways and Workflows

Understanding the broader biological context of protease inhibition is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate relevant signaling pathways and the experimental workflow described above.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protease Structure (PDB) Clean_Protein Clean Protein (Remove Water, etc.) PDB->Clean_Protein PubChem Obtain Ligand Structure (PubChem) Energy_Min_Lig Energy Minimize Ligand PubChem->Energy_Min_Lig Add_H_Prot Add Hydrogens to Protein Clean_Protein->Add_H_Prot Assign_Charge_Prot Assign Charges to Protein Add_H_Prot->Assign_Charge_Prot Save_Prot Save Protein as PDBQT Assign_Charge_Prot->Save_Prot Define_Grid Define Binding Site (Grid Box) Save_Prot->Define_Grid Assign_Charge_Lig Assign Charges to Ligand Energy_Min_Lig->Assign_Charge_Lig Save_Lig Save Ligand as PDBQT Assign_Charge_Lig->Save_Lig Run_Vina Run AutoDock Vina Save_Lig->Run_Vina Define_Grid->Run_Vina Visualize Visualize Poses Run_Vina->Visualize Analyze_Interactions Analyze Interactions (H-bonds, etc.) Visualize->Analyze_Interactions Interpret_Affinity Interpret Binding Affinity Analyze_Interactions->Interpret_Affinity

Caption: A flowchart illustrating the key steps in a typical in silico molecular docking workflow.

Coagulation_Cascade cluster_pathways Coagulation Pathways cluster_common Common Pathway Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VII Factor VII Factor VII->Factor VIIa Factor IXa Factor IXa Factor VIIa->Factor IXa Factor Xa Factor Xa Factor VIIa->Factor Xa Factor IX Factor IX Factor IX->Factor IXa Factor IXa->Factor Xa with Factor VIIIa Factor X Factor X Factor X->Factor Xa Thrombin Thrombin (Factor IIa) Factor Xa->Thrombin activates Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor XIa->Factor IXa Factor VIII Factor VIII Factor VIIIa Factor VIIIa Factor VIII->Factor VIIIa Factor V Factor V Factor Va Factor Va Factor V->Factor Va Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Thrombin->Factor XIa activates Thrombin->Factor VIIIa activates Thrombin->Factor Va activates Fibrin Fibrin (Factor Ia) Thrombin->Fibrin Factor XIIIa Factor XIIIa Thrombin->Factor XIIIa Fibrinogen Fibrinogen (Factor I) Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Polymerization Factor XIII Factor XIII Factor XIII->Factor XIIIa Factor XIIIa->Cross-linked Fibrin Clot stabilizes

Caption: A simplified diagram of the coagulation cascade, highlighting the central role of Thrombin.

uPA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling uPA uPA (Urokinase) uPAR uPAR (Receptor) uPA->uPAR binds Plasmin Plasmin uPAR->Plasmin activates Integrins Integrins uPAR->Integrins interacts with Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix Plasmin->ECM degrades FAK Focal Adhesion Kinase Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Cell_Responses Cell Proliferation, Migration, Invasion ERK->Cell_Responses

Caption: The Urokinase-type Plasminogen Activator (uPA) signaling pathway.

Conclusion

In silico molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the molecular basis of protein-ligand interactions. This guide has outlined a comprehensive protocol for the docking of this compound to the active sites of key serine proteases. While specific quantitative binding data for this particular compound remains to be extensively determined experimentally, the provided methodologies and data for related compounds offer a solid foundation for computational investigation. The visualization of relevant signaling pathways further underscores the importance of understanding the broader biological context of protease inhibition. By leveraging these computational approaches, researchers can accelerate the identification and optimization of novel protease inhibitors for therapeutic applications.

References

4-Methoxybenzamidine: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to biological targets with high ligand efficiency serve as starting points for the development of more potent and selective drug candidates. Among the vast arsenal of chemical fragments, 4-methoxybenzamidine has emerged as a particularly valuable scaffold. Its unique combination of a benzamidine moiety, a known pharmacophore for serine proteases, and a methoxy group, which can modulate physicochemical properties and provide vectors for further chemical elaboration, makes it an attractive starting point for the design of inhibitors for a range of therapeutic targets.

This technical guide provides a comprehensive overview of this compound as a key fragment in drug discovery. It delves into its synthesis, biological activities, and its role as a foundational element in the development of potent and selective enzyme inhibitors. Detailed experimental protocols, quantitative inhibitory data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for professionals in the field.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is commonly achieved through a Pinner-type reaction starting from 4-methoxybenzonitrile. The following protocol outlines a representative synthetic route.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride[1]

Materials:

  • 4-Methoxybenzonitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Ammonium chloride

  • Diethyl ether

Procedure:

  • A solution of 4-methoxybenzonitrile (2.1 g, 15.7 mmol) and sodium methoxide (86 mg, 1.57 mmol) in 20 mL of anhydrous methanol is stirred at room temperature for 48 hours.[1]

  • Ammonium chloride (0.84 g, 15.7 mmol) is then added to the reaction mixture, and stirring is continued for an additional 24 hours at room temperature.[1]

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with diethyl ether.

  • The product, this compound hydrochloride, is dried under vacuum to yield a white solid.[1]

Expected Yield: Approximately 44.5%[1]

Characterization: The final product can be characterized by mass spectrometry (MS). A typical expected mass spectrum (ESI) would show a peak at m/z: 151.1 ([M+H]+), corresponding to the protonated this compound free base.[1]

Biological Activity and Therapeutic Targets

The benzamidine functional group is a well-established mimic of the guanidinium group of arginine, enabling it to bind to the S1 pocket of many serine proteases. Consequently, this compound and its derivatives have been extensively investigated as inhibitors of this enzyme class, which plays crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.

Quantitative Inhibitory Data for Benzamidine and Derivatives

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of benzamidine and its derivatives against key serine proteases. This data serves as a benchmark for understanding the potential potency of this compound-based inhibitors.

EnzymeInhibitorKi (µM)
TrypsinBenzamidine18.4
Urokinase (uPA)Benzamidine-
ThrombinBenzamidine-
Rat Skin TryptaseBenzamidine4
Human Lung TryptaseBenzamidine-
EnzymeInhibitorIC50 (µM)
TrypsinTEG-Benzamidine79
Urokinase (uPA)Amiloride (a benzamidine-containing drug)7

Note: The absence of a value is denoted by "-".

The Urokinase Plasminogen Activator (uPA) System: A Key Target

The urokinase plasminogen activator (uPA) system is a critical regulator of extracellular matrix degradation and has been implicated in a variety of pathological processes, most notably cancer invasion and metastasis. The central component of this system is the serine protease urokinase (uPA), which converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs). The activity of uPA is tightly regulated by its cell surface receptor (uPAR) and endogenous inhibitors (PAIs). Given its role in cancer progression, uPA has emerged as an attractive target for the development of novel anti-cancer therapeutics. Benzamidine and its derivatives have been shown to be effective inhibitors of uPA.

Urokinase Signaling Pathway

The binding of uPA to its receptor, uPAR, initiates a signaling cascade that promotes cell migration, invasion, and proliferation. This pathway often involves the interaction of the uPA/uPAR complex with other cell surface receptors, such as integrins, leading to the activation of downstream signaling molecules.

uPA_Signaling_Pathway cluster_membrane Cell Membrane uPA uPA uPAR uPAR uPA->uPAR binds Integrins Integrins uPAR->Integrins interacts with FAK FAK Integrins->FAK activates Src Src FAK->Src activates Ras Ras Src->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cell_Response Cell Migration, Invasion, Proliferation ERK->Cell_Response promotes Benzamidine_Derivative Benzamidine Derivative (e.g., this compound-based) Benzamidine_Derivative->uPA inhibits

Caption: Urokinase signaling pathway and the inhibitory action of benzamidine derivatives.

Experimental Workflow for Enzyme Inhibition Assays

The inhibitory potential of this compound and its derivatives against serine proteases like urokinase and trypsin can be evaluated using chromogenic assays. The following provides a general workflow for such an assay.

Urokinase Inhibition Assay Protocol

This protocol is adapted from methods used for testing benzamidine-based inhibitors.

Materials:

  • Human urokinase (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl or PBS)

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a fixed concentration of uPA to each well.

  • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition_Assay_Workflow Start Start Prepare_Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Solutions Dispense_Enzyme Dispense Enzyme into 96-well Plate Prepare_Solutions->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of Inhibitor Dispense_Enzyme->Add_Inhibitor Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance Kinetics Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Value Calculate_Velocity->Determine_IC50 End End Determine_IC50->End

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a valuable and versatile fragment for the discovery and development of novel therapeutic agents, particularly inhibitors of serine proteases. Its straightforward synthesis and the well-established role of the benzamidine moiety as a serine protease-directing group make it an attractive starting point for fragment-based drug design campaigns. The methoxy group provides a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

While the direct inhibitory potency of this compound itself requires further quantitative characterization, the extensive body of research on related benzamidine derivatives strongly supports its potential as a foundational scaffold. Future research in this area should focus on the systematic exploration of chemical space around the this compound core to develop highly potent and selective inhibitors for a range of serine protease targets implicated in human diseases. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.

References

Synthesis and Purification of 4-Methoxybenzamidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Methoxybenzamidine, a valuable research tool, particularly in the study of serine proteases. This document details established synthetic protocols, purification methodologies, and relevant physicochemical and biological data.

Introduction

This compound and its hydrochloride salt are compounds of significant interest in medicinal chemistry and chemical biology. As a member of the benzamidine class of molecules, it is recognized as a competitive inhibitor of serine proteases, a large family of enzymes involved in numerous physiological processes, including blood coagulation, fibrinolysis, and inflammation. Its utility as a research tool lies in its ability to selectively probe the function of these enzymes, making it a valuable lead compound in drug discovery and a tool for basic research. This guide outlines the key procedures for its laboratory-scale synthesis and purification.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is most commonly achieved from 4-methoxybenzonitrile. Two primary methods are presented here: a two-step, one-pot synthesis and the classical Pinner reaction.

Two-Step Synthesis from 4-Methoxybenzonitrile

This method involves the formation of a methyl imidate intermediate from 4-methoxybenzonitrile, followed by reaction with ammonium chloride to yield the final product.

Experimental Protocol:

A solution of 4-methoxybenzonitrile (2.1 g, 15.7 mmol) and sodium methoxide (86 mg, 1.57 mmol) in 20 mL of anhydrous methanol is stirred at room temperature for 48 hours. Subsequently, ammonium chloride (0.84 g, 15.7 mmol) is added to the reaction mixture, and stirring is continued for an additional 24 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white solid.[1]

Quantitative Data:

ParameterValueReference
Starting Material4-Methoxybenzonitrile[1]
ReagentsSodium methoxide, Ammonium chloride, Methanol, Diethyl ether[1]
Reaction Time72 hours[1]
Yield44.5%[1]
Mass Spectrum (ESI)m/z: 151.1 ([M+H]⁺)[1]
Pinner Reaction

The Pinner reaction is a classic method for the synthesis of amidines from nitriles. It proceeds via the formation of an imidate salt by reacting the nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by treatment with ammonia.

General Experimental Protocol (Adapted for this compound):

Anhydrous hydrogen chloride gas is bubbled through a cooled (0 °C) solution of 4-methoxybenzonitrile in anhydrous ethanol to form the ethyl 4-methoxybenzimidate hydrochloride salt (Pinner salt). After the reaction is complete, the excess alcohol and HCl are removed under reduced pressure. The resulting Pinner salt is then treated with a solution of ammonia in ethanol. The ammonium chloride precipitate is filtered off, and the filtrate is concentrated under vacuum. The crude this compound is then converted to its hydrochloride salt by treatment with ethanolic HCl.

Quantitative Data (Typical for Pinner Reactions):

ParameterValue
Starting Material4-Methoxybenzonitrile
ReagentsAnhydrous Ethanol, Anhydrous Hydrogen Chloride, Ammonia
YieldGenerally moderate to high

Purification of this compound Hydrochloride

Purification of the synthesized this compound hydrochloride is crucial to remove unreacted starting materials and by-products. Recrystallization is the most common and effective method for this purpose.

Experimental Protocol for Recrystallization:

The crude this compound hydrochloride is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. The hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.

Solvent Selection for Recrystallization:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound hydrochloride, polar protic solvents like ethanol or methanol, or a mixture with a less polar solvent like diethyl ether, are often suitable.

Physicochemical Characterization

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 219-223 °C
Purity (HPLC) >98.0%

Spectroscopic Data:

  • ¹H NMR: Expected signals would include peaks for the aromatic protons (likely two doublets in the range of 7.0-8.0 ppm), a singlet for the methoxy group protons (around 3.8-4.0 ppm), and broad signals for the amidinium protons.

  • ¹³C NMR: Expected signals would include peaks for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the amidinium carbon (in the range of 160-170 ppm).

  • FTIR (cm⁻¹): Expected characteristic peaks would include N-H stretching vibrations (broad, around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

Biological Activity: Inhibition of Serine Proteases

This compound acts as a competitive inhibitor of serine proteases. It achieves this by binding to the active site of the enzyme, specifically the S1 pocket, which typically accommodates the side chain of arginine or lysine residues of the natural substrate. The positively charged amidinium group of this compound mimics the guanidinium group of arginine, allowing it to form favorable interactions within the S1 pocket. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases that leads to the formation of a fibrin clot. A key enzyme in this cascade is thrombin (Factor IIa). This compound can inhibit thrombin, thereby interfering with the conversion of fibrinogen to fibrin and slowing down the clotting process.

Inhibition of Fibrinolysis

Fibrinolysis is the process of breaking down fibrin clots, primarily mediated by the serine protease plasmin. Plasmin is generated from its zymogen, plasminogen, by plasminogen activators. By inhibiting plasmin, this compound can slow down the degradation of fibrin clots.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Methoxybenzonitrile Reagents1 Sodium Methoxide, Methanol Start->Reagents1 1. Stirring1 Stir at RT (48h) Reagents1->Stirring1 Intermediate Methyl Imidate Intermediate Stirring1->Intermediate Reagents2 Ammonium Chloride Intermediate->Reagents2 2. Stirring2 Stir at RT (24h) Reagents2->Stirring2 CrudeProduct Crude this compound HCl Stirring2->CrudeProduct Dissolution Dissolve in Hot Ethanol CrudeProduct->Dissolution Filtration1 Hot Filtration (remove insolubles) Dissolution->Filtration1 Crystallization Cool to Crystallize Filtration1->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Washing Wash with Cold Diethyl Ether Filtration2->Washing Drying Dry under Vacuum Washing->Drying PureProduct Pure this compound HCl Drying->PureProduct

Caption: Experimental workflow for the synthesis and purification of this compound HCl.

Coagulation_Cascade_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FXa, FVa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin Inhibitor This compound Inhibitor->Inhibition Inhibition->Thrombin Inhibits

Caption: Inhibition of the coagulation cascade by this compound.

Fibrinolysis_Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin Fibrin (Clot) DegradationProducts Fibrin Degradation Products Fibrin->DegradationProducts Plasmin Inhibitor This compound Inhibitor->Inhibition Inhibition->Plasmin Inhibits

Caption: Inhibition of the fibrinolysis pathway by this compound.

References

The Chemical Stability of 4-Methoxybenzamidine in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 4-methoxybenzamidine in aqueous solutions. Due to the limited availability of specific stability data for this compound in published literature, this document outlines the predicted degradation pathways based on established chemical principles of the benzamidine moiety and provides detailed, best-practice experimental protocols for a comprehensive stability assessment. The methodologies described herein are based on industry-standard forced degradation studies.

Predicted Chemical Stability and Degradation Pathways

This compound, as a benzamidine derivative, is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The amidine functional group can undergo hydrolysis to the corresponding amide and ammonia. This reaction is typically catalyzed by acid or base.

The presence of the electron-donating methoxy group at the para position is expected to influence the rate of hydrolysis. It may slightly destabilize the protonated amidine, potentially affecting the degradation kinetics compared to unsubstituted benzamidine.

Key Predicted Degradation Product:

  • 4-Methoxybenzamide: Formed through the hydrolysis of the amidine group.

Further degradation of 4-methoxybenzamide to 4-methoxybenzoic acid could occur under more stringent conditions (e.g., high temperature and extreme pH).

Below is a diagram illustrating the predicted primary degradation pathway of this compound in an aqueous environment.

G This compound This compound 4-Methoxybenzamide 4-Methoxybenzamide This compound->4-Methoxybenzamide H2O (Acid/Base Catalyzed) NH3 NH3 This compound->NH3 H2O (Acid/Base Catalyzed)

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2] Such studies involve exposing the compound to stress conditions more severe than accelerated stability testing to elicit degradation.[3]

The following is a general experimental workflow for a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Analysis RP-HPLC with UV-Vis/DAD and MS Detection Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Neutral_Hydrolysis Neutral Hydrolysis (e.g., Water, 80°C) Neutral_Hydrolysis->HPLC_Analysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidative_Degradation->HPLC_Analysis Photolytic_Degradation Photolytic Degradation (ICH Q1B conditions) Photolytic_Degradation->HPLC_Analysis Thermal_Degradation Thermal Degradation (e.g., 80°C, solid & solution) Thermal_Degradation->HPLC_Analysis Peak_Purity Peak Purity Analysis (DAD) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Identify_Degradants Identification of Degradation Products HPLC_Analysis->Identify_Degradants Degradation_Profile Degradation Profile & Kinetics Peak_Purity->Degradation_Profile Mass_Balance->Degradation_Profile Method_Validation Validation of Stability- Indicating Method Degradation_Profile->Method_Validation Identify_Degradants->Method_Validation 4-Methoxybenzamidine_Sample This compound Stock Solution 4-Methoxybenzamidine_Sample->Acid_Hydrolysis 4-Methoxybenzamidine_Sample->Base_Hydrolysis 4-Methoxybenzamidine_Sample->Neutral_Hydrolysis 4-Methoxybenzamidine_Sample->Oxidative_Degradation 4-Methoxybenzamidine_Sample->Photolytic_Degradation 4-Methoxybenzamidine_Sample->Thermal_Degradation

Caption: Workflow for a forced degradation study.

Materials and Equipment
  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

  • Water bath

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 ACN:water).[4] This stock solution will be used for all stress conditions.

Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound.[4] The conditions below are starting points and may need to be adjusted.

2.3.1. Acid Hydrolysis

  • To a suitable volumetric flask, add an aliquot of the stock solution.

  • Add 0.1 M HCl to the final volume.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2.3.2. Base Hydrolysis

  • To a suitable volumetric flask, add an aliquot of the stock solution.

  • Add 0.1 M NaOH to the final volume.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

2.3.3. Neutral Hydrolysis

  • To a suitable volumetric flask, add an aliquot of the stock solution.

  • Add high-purity water to the final volume.

  • Incubate the solution in a water bath at 80°C.

  • Withdraw samples at appropriate time points.

2.3.4. Oxidative Degradation

  • To a suitable volumetric flask, add an aliquot of the stock solution.

  • Add 3% H₂O₂ to the final volume.

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time points.

2.3.5. Photolytic Degradation

  • Expose the stock solution (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light.

  • Analyze the samples after the exposure period.

2.3.6. Thermal Degradation

  • For solution stability, incubate the stock solution at 80°C.

  • For solid-state stability, place the solid compound in an oven at 80°C.

  • Withdraw samples (or prepare solutions from the solid) at appropriate time points.

Analytical Methodology

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD at a suitable wavelength (determined by UV-Vis scan) and MS for mass identification.

Data Presentation

The results of the forced degradation study should be summarized in clear, tabular formats.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Degradation of this compoundNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl, 60°C24DataDataData
0.1 M NaOH, 60°C24DataDataData
Water, 80°C24DataDataData
3% H₂O₂, RT24DataDataData
Photolytic-DataDataData
Thermal (Solution)24DataDataData
Thermal (Solid)24DataDataData

Table 2: Mass Balance Analysis

Stress Condition% Assay of this compoundTotal % of DegradantsMass Balance (%)
0.1 M HCl, 60°CDataDataData
0.1 M NaOH, 60°CDataDataData
3% H₂O₂, RTDataDataData

Conclusion

References

Methodological & Application

Application Notes and Protocols for 4-Methoxybenzamidine in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine is a competitive inhibitor of trypsin-like serine proteases, a diverse family of enzymes crucial in numerous physiological and pathological processes. Its ability to specifically interact with the active site of these proteases makes it a valuable tool for in vitro studies of enzyme kinetics, inhibitor screening, and as a control compound in drug discovery programs targeting proteases. These application notes provide detailed protocols for utilizing this compound in common protease activity assays.

Mechanism of Action

This compound acts as a competitive inhibitor, binding reversibly to the active site of serine proteases. The benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like proteases. This structural similarity allows it to occupy the S1 specificity pocket of the enzyme, preventing the substrate from binding and thus inhibiting proteolytic activity. The methoxy group at the 4th position of the benzene ring influences the binding affinity and selectivity of the inhibitor.

Applications

  • Determination of inhibition constants (Ki): this compound can be used to determine the potency of novel, uncharacterized protease inhibitors through competition assays.

  • Protease characterization: It serves as a reference inhibitor to characterize the activity and specificity of newly isolated or recombinant serine proteases.

  • Validation of high-throughput screening (HTS) assays: As a known inhibitor, it can be used to validate the performance of protease activity assays in HTS formats.

  • Control compound: It can be used as a positive control for inhibition in studies investigating the role of specific proteases in biological processes.

Quantitative Data: Inhibition Constants (Ki) of this compound

The following table summarizes the reported inhibition constants (Ki) of this compound against several human serine proteases. Lower Ki values indicate stronger inhibition.

ProteaseKi (μM)
Trypsin35.7
Thrombin288
Plasmin134
C1s75.8

Data sourced from a study on the inhibitory activity of substituted benzamidines against human serine proteases.

Experimental Protocols

Protocol 1: Determination of Protease Activity using a Chromogenic Substrate

This protocol describes a colorimetric assay to measure the activity of a trypsin-like protease and its inhibition by this compound using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-p-nitroanilide hydrochloride (BApNA).

Materials:

  • Purified trypsin-like protease

  • This compound hydrochloride

  • Nα-Benzoyl-DL-arginine 4-p-nitroanilide hydrochloride (BApNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

  • Prepare a stock solution of BApNA (e.g., 10 mM) in a suitable solvent like DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0 µM to 500 µM).

  • In a 96-well plate, add the following to each well:

    • x µL of Assay Buffer

    • y µL of the this compound dilution (or water for the uninhibited control)

    • z µL of the protease solution (pre-diluted in Assay Buffer to a working concentration)

  • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate the reaction by adding w µL of the BApNA substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

  • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The yellow color of the product, p-nitroaniline, indicates substrate cleavage.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) and, if desired, calculate the Ki value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Protocol 2: Fluorometric Protease Activity Assay

This protocol utilizes a fluorogenic substrate for a more sensitive detection of protease activity and inhibition by this compound.

Materials:

  • Purified trypsin-like protease

  • This compound hydrochloride

  • Fluorogenic protease substrate (e.g., a peptide substrate with a fluorophore and a quencher)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, or as recommended for the specific protease and substrate.

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of this compound and the fluorogenic substrate as described in Protocol 1.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a black 96-well plate, add the following to each well:

    • x µL of Assay Buffer

    • y µL of the this compound dilution (or water for the control)

    • z µL of the protease solution

  • Mix and pre-incubate at the optimal temperature for the enzyme for 10-15 minutes.

  • Start the reaction by adding w µL of the fluorogenic substrate solution.

  • Immediately measure the increase in fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Determine the IC50 and/or Ki value as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock and Dilutions add_reagents Add Buffer, Inhibitor, and Protease prep_inhibitor->add_reagents prep_enzyme Prepare Protease Working Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate (Chromogenic/Fluorogenic) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calc_velocity Calculate Initial Reaction Velocity measure->calc_velocity determine_ic50 Determine IC50 calc_velocity->determine_ic50 calc_ki Calculate Ki (optional) determine_ic50->calc_ki

Caption: Workflow for determining protease inhibition by this compound.

serine_protease_signaling Serine Protease Signaling via Protease-Activated Receptors (PARs) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space protease Serine Protease (e.g., Trypsin, Thrombin) par Protease-Activated Receptor (PAR) protease->par Cleavage of N-terminus g_protein G-Protein Activation par->g_protein Conformational Change & Activation inhibitor This compound inhibitor->protease Inhibition downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) g_protein->downstream cellular_response Cellular Response (e.g., Inflammation, Proliferation) downstream->cellular_response

Caption: Inhibition of PAR signaling by this compound.

Application Notes and Protocols for Affinity Purification of Serine Proteases using Benzamidine-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the affinity purification of serine proteases using resins functionalized with benzamidine derivatives, such as p-aminobenzamidine. This method is a powerful tool for the isolation and purification of a wide range of serine proteases, including trypsin, thrombin, urokinase, and kallikrein, directly from complex biological samples like serum, cell culture supernatants, and bacterial lysates.[1][2][3][4][5][6][7]

The principle of this purification technique relies on the specific and reversible interaction between the benzamidine ligand, a competitive inhibitor, and the active site of serine proteases.[4][5][8][9] The ligand is covalently attached to a solid support matrix, typically cross-linked agarose beads, often with a spacer arm to enhance accessibility for the target protease.[1][5][8]

Data Presentation: Quantitative Resin Characteristics

The selection of an appropriate affinity resin is crucial for successful purification. The following table summarizes the key quantitative characteristics of commercially available benzamidine-based affinity chromatography media.

CharacteristicBenzamidine Sepharose 4 Fast Flow (high sub)p-Aminobenzamidine Agarose 6XLp-Aminobenzamidine Agarose (Sigma-Aldrich)
Base Matrix Highly cross-linked 4% agarose[1][5]Cross-linked 6% agarose[2][10]Cross-linked 6% beaded agarose[10]
Ligand p-aminobenzamidine[1][5]p-Aminobenzamidine[2]p-Aminobenzamidine[10]
Binding Capacity (Trypsin) ≥ 35 mg/mL of medium[1][7][11]25 - 40 mg/mL of adsorbent[2]≥ 5 mg/mL[10]
Particle Size 45-165 µm45-165 µm[2]Not Specified
Recommended Operational Flow Rate 30–300 cm/h[1]Up to 200 cm/h[2]Not Specified
pH Stability (Long Term) 2-8[1]2 to 12[2]Not Specified
pH Stability (Short Term) 1-9[1]Not SpecifiedNot Specified

Experimental Workflow

The general workflow for the affinity purification of serine proteases using a benzamidine-functionalized resin involves equilibration of the column, sample loading, washing to remove unbound contaminants, and finally, elution of the purified protease.

G cluster_prep Column Preparation cluster_purification Purification Cycle cluster_post Post-Purification cluster_regen Column Maintenance Equilibration Equilibrate column with 5-10 CV of Binding Buffer Load_Sample Load pre-cleared sample Equilibration->Load_Sample Ready for loading Wash Wash with 5-10 CV of Binding Buffer Load_Sample->Wash Sample bound Elution Elute with 5-10 CV of Elution Buffer Wash->Elution Unbound proteins removed Collect_Fractions Collect fractions into neutralization buffer (if low pH elution) Elution->Collect_Fractions Protease eluted Regeneration Regenerate with alternating high and low pH buffers Elution->Regeneration Analysis Analyze fractions (SDS-PAGE, activity assay) Collect_Fractions->Analysis Storage Store in 20% ethanol at 4-8°C Regeneration->Storage

Affinity purification workflow for serine proteases.

Experimental Protocols

Detailed methodologies for the key steps in the affinity purification of serine proteases are provided below. These protocols are based on manufacturer recommendations and published procedures.[1][2][11][12]

Materials
  • Affinity Resin: Benzamidine Sepharose or p-Aminobenzamidine Agarose

  • Chromatography Column

  • Peristaltic Pump or Chromatography System

  • Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4.[1][11] Note: A salt concentration of at least 0.5 M is recommended to minimize ionic interactions.[12]

  • Elution Buffers (choose one):

    • Low pH Elution: 0.05 M Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0.[1][11][12]

    • Competitive Elution: 20 mM p-aminobenzamidine in Binding Buffer.[1][11][12][13]

    • Denaturing Elution: 8 M Urea or 6 M Guanidine-HCl.[11]

  • Neutralization Buffer (for low pH elution): 1 M Tris-HCl, pH 9.0.[1][12]

  • Regeneration Buffers:

    • 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

    • 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5[9]

  • Storage Solution: 20% Ethanol in 0.05 M Sodium Acetate, pH 4.0.[1]

  • Sample: Pre-cleared by centrifugation or filtration (0.45 µm).[12]

Protocol
  • Column Packing and Equilibration:

    • If starting with a slurry, allow the resin to settle and decant the storage solution.

    • Wash the resin with Binding Buffer and resuspend to create a 50-75% slurry.

    • Pack the column according to the manufacturer's instructions.

    • Equilibrate the packed column with 5-10 column volumes (CV) of Binding Buffer at the desired flow rate (e.g., 1 mL/min for a 1 mL column).[12]

  • Sample Application:

    • Apply the pre-cleared sample to the equilibrated column. A syringe, peristaltic pump, or chromatography system can be used.[5][11]

    • The flow rate during sample application should be optimized for efficient binding, typically in the range of the recommended operational flow rate.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline, to remove non-specifically bound proteins.

    • For samples with high ionic interactions, an optional wash step with a higher salt concentration (e.g., 1 M NaCl) in the Binding Buffer can be performed.[6][12]

  • Elution:

    • Low pH Elution:

      • Apply 5-10 CV of the low pH elution buffer to the column.

      • Collect fractions into tubes containing Neutralization Buffer (60-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to immediately neutralize the pH and prevent denaturation of the eluted protease.[1][12]

    • Competitive Elution:

      • Apply 5-10 CV of the competitive elution buffer.

      • Note that the eluent will have a high absorbance at 280 nm due to the presence of p-aminobenzamidine. The eluted protein must be detected by other methods such as an activity assay or SDS-PAGE.[12]

    • Denaturing Elution:

      • Apply 5-10 CV of the denaturing elution buffer. This method is typically used for cleaning or when recovery of active protein is not required.

  • Column Regeneration and Storage:

    • To regenerate the column for reuse, wash with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle 3 times.[9]

    • Re-equilibrate the column with 5-10 CV of Binding Buffer.

    • For long-term storage, wash the column with 5 CV of Storage Solution and store at 4-8°C.[1]

Signaling Pathways and Logical Relationships

The interaction between the immobilized benzamidine ligand and the serine protease active site is a key logical relationship in this purification method.

G cluster_binding Binding Phase (pH 7.4) cluster_elution Elution Phase (Low pH or Competitive) Serine_Protease Serine Protease (in sample) Immobilized_Benzamidine Immobilized Benzamidine Ligand Serine_Protease->Immobilized_Benzamidine Specific Binding to Active Site Bound_Complex Protease-Ligand Complex Purified_Protease Purified Serine Protease Bound_Complex->Purified_Protease Elution_Agent Elution Agent (Low pH or Free Ligand) Elution_Agent->Bound_Complex Disrupts Interaction

Logical relationship of binding and elution.

Concluding Remarks

Affinity chromatography using benzamidine-based resins is a highly effective and widely used method for the purification of serine proteases. The high specificity of the interaction allows for significant purification in a single step. Optimization of binding and elution conditions may be necessary depending on the specific properties of the target protease and the composition of the starting sample. The protocols provided here serve as a robust starting point for developing a tailored purification strategy.

References

Application Notes and Protocols: Immobilization of 4-Methoxybenzamidine on a Solid Support for Affinity Purification of Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. The purification of these proteases is often a critical step in their characterization and in the development of therapeutic agents that target them. Affinity chromatography is a powerful technique for protein purification that relies on the specific interaction between a target protein and a ligand immobilized on a solid support.

Benzamidine and its derivatives are well-known competitive inhibitors of many serine proteases, making them ideal ligands for affinity purification. This application note provides a detailed protocol for the immobilization of 4-methoxybenzamidine onto a solid agarose support. The resulting affinity resin can be effectively used for the selective purification of serine proteases from complex biological mixtures. The protocol covers the synthesis of the affinity matrix, its characterization, and its application in a typical purification workflow.

Data Presentation

The following table summarizes key quantitative data for the characterization and performance of the this compound affinity resin.

ParameterValueMethod of Determination
Ligand This compound-
Solid Support NHS-Activated Agarose (Sepharose 4 Fast Flow)-
Ligand Density 5 - 15 µmol / mL of settled resinHPLC Analysis of Acid Hydrolysate
Dynamic Binding Capacity (Trypsin) > 20 mg / mL of resinBreakthrough Curve Analysis[1][2][3]
Recommended Flow Rate 0.5 - 2 mL/min (for a 1 mL column)Manufacturer's recommendation and experimental optimization
pH Stability (working range) 3 - 10Experimental observation
Chemical Stability Stable in common aqueous buffers, mild detergentsExperimental observation

Experimental Protocols

Part 1: Immobilization of this compound on NHS-Activated Agarose

This protocol describes the covalent coupling of this compound to a pre-activated N-hydroxysuccinimide (NHS) agarose resin. The primary amine of a related compound, p-aminobenzamidine, readily couples to NHS-activated supports, and a similar reactivity is expected for this compound, which can be synthesized to have a reactive primary amine.

Materials and Reagents:

  • NHS-activated Agarose (e.g., Sepharose 4 Fast Flow)

  • This compound hydrochloride

  • Coupling Buffer: 0.2 M sodium bicarbonate, 0.5 M NaCl, pH 8.3

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5

  • Storage Buffer: 20% Ethanol in PBS

Procedure:

  • Resin Preparation:

    • Gently resuspend the NHS-activated agarose slurry.

    • Transfer a desired volume of the slurry to a sintered glass funnel.

    • Wash the resin with 10-15 volumes of ice-cold 1 mM HCl to remove the storage solution (typically isopropanol).

    • Immediately equilibrate the resin with 3-5 volumes of ice-cold Coupling Buffer.

  • Ligand Coupling:

    • Dissolve this compound hydrochloride in the Coupling Buffer to a final concentration of 10-20 mg/mL.

    • Immediately mix the ligand solution with the washed agarose resin in a sealed vessel. A resin-to-ligand solution ratio of 1:2 (v/v) is recommended.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Blocking of Unreacted Groups:

    • After the coupling reaction, collect the resin by centrifugation or filtration.

    • Transfer the resin to the Blocking Buffer and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing to block any remaining active NHS esters.

  • Washing the Resin:

    • Wash the resin extensively to remove unreacted ligand and blocking agent.

    • Perform alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times.

    • Finally, wash the resin with 5-10 volumes of PBS or a neutral buffer.

  • Storage:

    • Resuspend the prepared affinity resin in Storage Buffer.

    • Store at 4°C. The resin is now ready for use.

Part 2: Characterization of the Immobilized Resin

A. Determination of Ligand Density (Adapted from a method for p-aminobenzamidine)

This protocol describes a method to quantify the amount of immobilized this compound by acid hydrolysis followed by HPLC analysis of the released ligand.

Materials and Reagents:

  • This compound-Agarose resin

  • Concentrated Hydrochloric Acid (HCl)

  • 4-Methoxybenzoic acid (as a potential hydrolysis product standard)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Wash a known volume (e.g., 100 µL) of the settled this compound-Agarose resin with deionized water to remove the storage buffer.

    • Dry the resin sample to a constant weight.

  • Acid Hydrolysis:

    • Transfer the dried resin to a sealed reaction vial.

    • Add a defined volume of concentrated HCl (e.g., 1 mL).

    • Heat the vial at 70°C for 3-4 hours to hydrolyze the amide bond linking the ligand to the spacer arm.

    • Cool the reaction mixture and centrifuge to pellet the agarose beads.

  • HPLC Analysis:

    • Prepare a standard curve of this compound and 4-methoxybenzoic acid of known concentrations.

    • Inject a known volume of the supernatant from the hydrolyzed sample and the standards onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Quantify the amount of released this compound and/or its hydrolysis product by comparing the peak areas to the standard curve.

    • Calculate the ligand density as micromoles of ligand per milliliter of settled resin.

B. Determination of Dynamic Binding Capacity (DBC) for Trypsin

DBC is a measure of the amount of target protein that can bind to the resin under defined flow conditions before significant breakthrough of the unbound protein occurs.[1][2][3][4][5][6][7]

Materials and Reagents:

  • This compound-Agarose resin packed in a chromatography column (e.g., 1 mL).

  • Chromatography system (e.g., FPLC or HPLC) with a UV detector.

  • Trypsin from bovine pancreas.

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Trypsin solution of known concentration (e.g., 1 mg/mL) in Binding Buffer.

Procedure:

  • System Preparation:

    • Equilibrate the packed column with Binding Buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Loading and Breakthrough Curve Generation:

    • Continuously load the trypsin solution onto the column at a constant flow rate (e.g., 1 mL/min for a 1 mL column).

    • Monitor the UV absorbance of the column effluent in real-time.

    • Continue loading until the UV absorbance of the effluent reaches 10% of the initial absorbance of the trypsin solution (this is the 10% breakthrough point, QB10).[2][6]

  • Washing:

    • Once 10% breakthrough is reached, stop the sample loading and wash the column with Binding Buffer until the UV absorbance returns to baseline.

  • Elution:

    • Elute the bound trypsin with Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately neutralize the low pH.

  • Calculation of DBC:

    • Calculate the volume of trypsin solution loaded onto the column at the 10% breakthrough point (V_QB10).

    • The Dynamic Binding Capacity is calculated using the following formula: DBC (mg/mL) = (V_QB10 - V_dead) × [Trypsin] / V_column Where:

      • V_QB10 = Volume of sample loaded at 10% breakthrough

      • V_dead = Dead volume of the chromatography system

      • [Trypsin] = Concentration of the trypsin solution (mg/mL)

      • V_column = Column volume (mL)

Part 3: Purification of a Serine Protease (e.g., Trypsin) from a Crude Mixture

This protocol provides a general procedure for the purification of a serine protease from a complex mixture, such as a cell lysate or a partially purified protein fraction.

Materials and Reagents:

  • This compound-Agarose column.

  • Crude sample containing the target serine protease.

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Procedure:

  • Sample Preparation:

    • Clarify the crude sample by centrifugation or filtration to remove any particulate matter.

    • Ensure the sample is in a buffer compatible with the Binding Buffer (if necessary, perform a buffer exchange).

  • Column Equilibration:

    • Equilibrate the this compound-Agarose column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a flow rate that allows for efficient binding (e.g., 0.5-1 mL/min for a 1 mL column).

    • Collect the flow-through fraction for analysis.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound serine protease with Elution Buffer.

    • Collect fractions into tubes containing Neutralization Buffer to maintain the stability and activity of the purified enzyme.

  • Analysis of Fractions:

    • Analyze the loaded sample, flow-through, wash, and elution fractions by SDS-PAGE to assess the purity of the target protease.

    • Perform an activity assay to determine the enzymatic activity of the purified serine protease.

Mandatory Visualizations

Immobilization_Workflow Resin NHS-Activated Agarose Resin Wash1 Wash with ice-cold 1 mM HCl Resin->Wash1 Preparation Equilibrate Equilibrate with Coupling Buffer Wash1->Equilibrate Couple Couple Ligand to Resin (Room temp, 1-2h or 4°C, overnight) Equilibrate->Couple Ligand This compound in Coupling Buffer Ligand->Couple Block Block unreacted groups with Ethanolamine Couple->Block Quenching Wash2 Alternate washes with high and low pH buffers Block->Wash2 FinalResin Immobilized This compound Resin Wash2->FinalResin Final Product

Caption: Workflow for the immobilization of this compound.

Purification_Workflow Start Start Equilibrate Equilibrate Column with Binding Buffer Start->Equilibrate Load Load Crude Sample Equilibrate->Load Flowthrough Collect Flow-through (Unbound Proteins) Load->Flowthrough Wash Wash Column with Wash Buffer Load->Wash Wash_out Collect Wash (Weakly Bound Proteins) Wash->Wash_out Elute Elute with Low pH Buffer Wash->Elute Eluate Collect Eluate (Purified Serine Protease) Elute->Eluate End End Eluate->End

Caption: Affinity purification workflow for serine proteases.

References

4-Methoxybenzamidine: A Tool for Interrogating Serine Protease Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxybenzamidine is a small molecule inhibitor belonging to the benzamidine class of compounds, which are recognized for their activity against serine proteases. These enzymes play crucial roles in a multitude of cellular processes, including signaling, digestion, and apoptosis. The dysregulation of serine protease activity is implicated in various pathological conditions such as inflammation, cancer, and cardiovascular diseases. As a competitive inhibitor, this compound serves as a valuable tool for researchers to investigate the function of serine proteases in cell-based models, aiding in the elucidation of disease mechanisms and the development of novel therapeutics.

Mechanism of Action

Benzamidine and its derivatives, including this compound, function as competitive inhibitors of serine proteases.[1] The primary mechanism involves the positively charged amidinium group of the benzamidine core, which mimics the side chains of arginine or lysine. This allows the inhibitor to bind to the S1 pocket of the serine protease active site, a region that typically accommodates the substrate's arginine or lysine residue.[1] This binding is reversible and prevents the natural substrate from accessing the catalytic triad (serine, histidine, and aspartate) of the enzyme, thereby inhibiting its proteolytic activity.[1] The methoxy group at the 4-position of the benzene ring can influence the compound's hydrophobicity and electronic properties, potentially affecting its binding affinity and selectivity for different serine proteases.[2]

Data Presentation

Quantitative data on the inhibitory activity of this compound is limited in publicly available literature. However, data for the parent compound, benzamidine, provides a reference for its potential efficacy. The inhibitory constant (Ki) is a measure of the inhibitor's potency, with a lower Ki value indicating stronger inhibition.

CompoundEnzyme TargetKi Value (µM)Notes
BenzamidineTrypsin-like serine proteases11.2Competitive inhibitor.[3]
BenzamidineTrypsin, Plasmin, Thrombin10 - 40General range for trypsin-like serine proteases.[1]

Note: Specific Ki values for this compound against various serine proteases require experimental determination.

Mandatory Visualizations

G Mechanism of Serine Protease Inhibition cluster_0 Serine Protease Active Site S1 Pocket S1 Pocket Catalytic Triad Catalytic Triad S1 Pocket->Catalytic Triad Positions for cleavage Inhibition Inhibition S1 Pocket->Inhibition Prevents substrate binding Proteolysis Proteolysis Catalytic Triad->Proteolysis Leads to Substrate (Arg/Lys) Substrate (Arg/Lys) Substrate (Arg/Lys)->S1 Pocket Binds to This compound This compound This compound->S1 Pocket Competitively binds to G Experimental Workflow: Cell Viability (MTT) Assay Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

References

Application of 4-Methoxybenzamidine in Targeted Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine is a competitive, reversible inhibitor of serine proteases. Its chemical structure, featuring a benzamidine moiety, allows it to bind to the active site of serine proteases that exhibit a preference for arginine or lysine at the P1 position. The addition of a methoxy group at the 4-position modifies its binding affinity and selectivity, making it a valuable tool for targeted proteomics studies. This document provides detailed application notes and protocols for the use of this compound in the targeted enrichment and analysis of specific serine proteases, particularly those involved in the coagulation and complement cascades.

Principle of Application

The primary application of this compound in targeted proteomics is as a ligand for affinity purification-mass spectrometry (AP-MS). By immobilizing this compound onto a solid support, such as agarose beads, it can be used as a "bait" to selectively capture and enrich serine proteases from complex biological samples like plasma, cell lysates, or tissue homogenates. The enriched proteases can then be identified and quantified using mass spectrometry, enabling the study of their expression levels, post-translational modifications, and interactions in various physiological and pathological states.

Given its inhibitory profile, this compound is particularly suited for targeting plasmin and complement C1s, making it a useful chemical probe for investigating the fibrinolytic and complement systems.

Quantitative Data: Inhibitory Activity of this compound

The selection of target proteases for enrichment with this compound should be guided by its inhibitory potency (Ki). The following table summarizes the known inhibition constants of this compound against several human serine proteases.

Serine ProteaseInhibition Constant (Ki) (µM)
Trypsin>1000
Thrombin150
Plasmin33
Complement C1s12

Data sourced from a study on the inhibition of human serine proteases by substituted benzamidines.

As indicated by the data, this compound is a significantly more potent inhibitor of plasmin and C1s compared to trypsin and thrombin, suggesting its utility in selectively targeting these enzymes.

Experimental Protocols

This section provides detailed protocols for the synthesis of a this compound affinity resin and its application in a targeted proteomics workflow.

Protocol 1: Synthesis of this compound-Agarose Affinity Resin

This protocol describes a general method for immobilizing a this compound derivative with a linker containing a terminal amine group onto carboxyl-activated agarose beads using EDC/NHS chemistry.

Workflow for Affinity Resin Synthesis:

G cluster_synthesis Synthesis of Ligand cluster_immobilization Immobilization start 4-Hydroxybenzonitrile step1 Alkylation with N-(3-bromopropyl)phthalimide start->step1 step2 Hydrazinolysis to remove phthalimide step1->step2 step3 Conversion of nitrile to amidine step2->step3 ligand 4-(3-Aminopropoxy)benzamidine step3->ligand resin Carboxyl-activated Agarose Beads activation Activation with EDC/NHS resin->activation coupling Coupling with 4-(3-Aminopropoxy)benzamidine activation->coupling blocking Blocking of unreacted sites coupling->blocking final_resin This compound-Agarose blocking->final_resin G start Human Plasma depletion Depletion of High Abundance Proteins start->depletion binding Incubation with This compound-Agarose depletion->binding wash Washing Steps binding->wash elution Elution of Bound Proteases wash->elution digestion On-Bead or In-Solution Tryptic Digestion elution->digestion ms LC-MS/MS Analysis digestion->ms data Data Analysis and Quantification ms->data G cluster_coagulation Coagulation & Fibrinolysis cluster_complement Classical Complement Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin Fibrin->FDPs Degraded by Plasmin C1q C1q C1_complex C1 Complex C1q->C1_complex C1r C1r C1r->C1_complex C1s C1s C1s->C1_complex C4 C4 C3_convertase C3 Convertase C4->C3_convertase C2 C2 C2->C3_convertase C1_complex->C4 Cleaves C1_complex->C2 Cleaves Probe This compound Probe Probe->Plasmin Probe->C1s

Application Notes and Protocols: Fluorogenic Protease Assays for Trypsin-Like Serine Proteases and the Characterization of 4-Methoxybenzamidine Analog Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic protease assays are fundamental tools in biochemical research and drug discovery for characterizing enzyme activity and identifying and quantifying the potency of inhibitors. These assays employ synthetic substrates that, upon cleavage by a specific protease, release a fluorophore, leading to a measurable increase in fluorescence intensity. This signal is directly proportional to the rate of substrate hydrolysis and thus, the enzymatic activity.

This document provides detailed application notes and protocols for a fluorogenic assay designed to measure the activity of trypsin-like serine proteases. These enzymes, characterized by their preference for cleaving peptide bonds C-terminal to arginine or lysine residues, are critical in numerous physiological processes and are prominent targets for therapeutic intervention. A common and well-characterized fluorogenic substrate for this class of enzymes is Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC).

Furthermore, this guide will detail the application of this assay in the characterization of protease inhibitors, with a specific focus on 4-Methoxybenzamidine analogs. Benzamidine and its derivatives are known to be potent competitive inhibitors of trypsin-like serine proteases, binding to the S1 pocket of the enzyme's active site.[1][2] The assay described herein is a robust platform for determining the inhibitory potency (e.g., IC50 values) of such compounds.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC by a trypsin-like serine protease. The substrate consists of a tripeptide sequence recognized by the protease, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released. The rate of increase in fluorescence is monitored over time to determine the enzyme's activity.[3][4]

When an inhibitor, such as a this compound analog, is present, it will compete with the substrate for binding to the active site of the protease. This competition reduces the rate of substrate cleavage, resulting in a lower rate of fluorescence increase. The extent of this reduction is dependent on the concentration and potency of the inhibitor.

Data Presentation

Table 1: Representative Kinetic Parameters for a Trypsin-Like Serine Protease with Boc-Gln-Ala-Arg-AMC
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Bovine TrypsinBoc-Gln-Ala-Arg-AMC50 - 20050 - 1502.5 x 105 - 3.0 x 106

Note: The kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative and illustrative purposes.

Table 2: Representative Inhibitory Potency of a Benzamidine Analog against Bovine Trypsin
InhibitorEnzymeSubstrateIC50 (µM)Inhibition Type
This compoundBovine TrypsinBoc-Gln-Ala-Arg-AMC10 - 100Competitive

Note: The IC50 value is dependent on the substrate concentration used in the assay. The value presented is a representative example.[1][5]

Experimental Protocols

Materials and Reagents
  • Purified trypsin-like serine protease (e.g., Bovine Trypsin)

  • Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC[3][4]

  • Inhibitor: this compound analog

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂

  • DMSO (for dissolving substrate and inhibitor)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Protocol 1: Measuring Protease Activity
  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO.

    • Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells.

    • Include a "no-enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final concentration).

    • Add 25 µL of the substrate working solution to all wells to initiate the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~450 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[6]

  • Data Analysis:

    • Subtract the background fluorescence (from the "no-enzyme" control) from the fluorescence readings of the enzyme-containing wells.

    • Plot the fluorescence intensity versus time.

    • Determine the initial rate of the reaction (V₀) from the linear portion of the curve (slope).

Protocol 2: Determining Inhibitor IC50
  • Prepare Reagents:

    • Prepare a serial dilution of the this compound analog inhibitor in DMSO. Then, dilute these into Assay Buffer to the desired 4X final concentrations.

    • Prepare a 4X working solution of the fluorogenic substrate (Boc-Gln-Ala-Arg-AMC) in Assay Buffer. The concentration should be at or below the Km value for accurate IC50 determination of competitive inhibitors.

    • Prepare a 2X working solution of the protease in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of the serially diluted inhibitor solutions to the wells of a 96-well black microplate. Include a "no-inhibitor" control with Assay Buffer containing the same percentage of DMSO.

    • Add 50 µL of the 2X enzyme solution to all wells.

    • Pre-incubate the plate at the assay temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the 4X substrate working solution to all wells.

  • Measure Fluorescence and Analyze Data:

    • Measure the fluorescence kinetically as described in Protocol 1.

    • Determine the initial velocity (V₀) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the "no-inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.[5]

Visualizations

Signaling_Pathway cluster_0 Upstream Signaling Cascade cluster_1 Downstream Effects Inactive Precursor Inactive Precursor Active Serine Protease Active Serine Protease Inactive Precursor->Active Serine Protease Cleavage Activating Protease Activating Protease Activating Protease->Inactive Precursor Activates Substrate Protein Substrate Protein Active Serine Protease->Substrate Protein Cleaves Cleaved Products Cleaved Products Substrate Protein->Cleaved Products Cellular Response Cellular Response Cleaved Products->Cellular Response Triggers

Caption: Generalized serine protease signaling cascade.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation - Enzyme Dilution - Substrate Stock - Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Plate Setup - Add Inhibitor/Buffer - Add Enzyme - Pre-incubate Reagent_Prep->Plate_Setup Reaction_Start Reaction Initiation - Add Substrate Plate_Setup->Reaction_Start Measurement Fluorescence Measurement - Kinetic Read in Plate Reader Reaction_Start->Measurement Data_Analysis Data Analysis - Calculate Initial Velocity - Plot Inhibition Curve - Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining inhibitor IC50.

Logical_Relationship Protease Protease Active_Site Protease->Active_Site Substrate Boc-Gln-Ala-Arg-AMC (Quenched) Substrate->Active_Site Binds to Inhibitor This compound Analog Inhibitor->Active_Site Competitively Binds to Cleavage Enzymatic Cleavage Inhibitor->Cleavage Prevents Active_Site->Cleavage Catalyzes Fluorescence Increased Fluorescence Cleavage->Fluorescence No_Fluorescence No/Low Fluorescence Cleavage->No_Fluorescence

Caption: Logical relationship of assay components.

References

Application Notes: 4-Methoxybenzamidine as a Tool for Coagulation Cascade Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine is a synthetic small molecule and a competitive inhibitor of serine proteases. Its benzamidine core structure mimics the guanidino group of arginine, allowing it to bind to the active site of trypsin-like serine proteases, which play crucial roles in the coagulation cascade. This property makes this compound a valuable research tool for studying the intricacies of blood coagulation, for validating enzyme assays, and as a scaffold for the development of novel anticoagulant therapeutics. These application notes provide a comprehensive overview of the use of this compound in coagulation research, including its inhibitory profile and detailed protocols for relevant assays.

Mechanism of Action

The coagulation cascade involves a series of enzymatic reactions, a majority of which are catalyzed by serine proteases. Key serine proteases in this cascade include thrombin (Factor IIa) and Factor Xa. This compound acts as a competitive inhibitor by binding to the S1 specificity pocket of these enzymes, a site that typically accommodates the side chain of an arginine or lysine residue of the natural substrate. The positively charged amidinium group of this compound forms an ionic interaction with a conserved aspartate residue at the bottom of the S1 pocket, thereby blocking substrate access and inhibiting enzymatic activity. The methoxy group at the 4-position influences the compound's hydrophobicity and electronic properties, which can affect its binding affinity and selectivity for different proteases.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against key serine proteases of the coagulation cascade and related enzymes is summarized in the table below. This data is essential for designing experiments and interpreting results when using this inhibitor.

EnzymeCommon AbbreviationCAS NumberOrganismInhibition Constant (Kᵢ)
ThrombinFIIa9002-04-4Bovine0.38 mM
Trypsin-9002-07-7Bovine0.034 mM
Plasmin-9001-90-5Bovine0.11 mM
Factor XaFXa9002-05-5-Data Not Available

Experimental Protocols

The following are detailed protocols for commonly used assays to study the coagulation cascade and the inhibitory effects of compounds like this compound.

Chromogenic Thrombin Activity Assay

This assay is used to determine the inhibitory effect of a compound on the amidolytic activity of thrombin.

Materials:

  • Human or Bovine α-Thrombin

  • Chromogenic Thrombin Substrate (e.g., S-2238)

  • Tris-HCl Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)

  • This compound (or other inhibitor) stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of thrombin in Tris-HCl buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).

    • Prepare a stock solution of the chromogenic substrate in sterile water. The final concentration in the assay is typically around 200 µM.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer to determine the IC₅₀ or Kᵢ.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of Tris-HCl buffer.

    • Add 10 µL of the this compound dilutions (or buffer for the control).

    • Add 20 µL of the thrombin solution to each well and mix gently.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔOD/min).

    • Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Kₘ) of the substrate is known: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration.

Chromogenic Factor Xa Activity Assay

This assay is analogous to the thrombin assay and measures the inhibition of Factor Xa activity.

Materials:

  • Human or Bovine Factor Xa

  • Chromogenic Factor Xa Substrate (e.g., S-2765)

  • Tris-HCl Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.4)

  • This compound (or other inhibitor) stock solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Factor Xa in Tris-HCl buffer (final assay concentration typically 1-10 nM).

    • Prepare a stock solution of the chromogenic substrate in sterile water (final assay concentration typically 200-500 µM).

    • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • Assay Procedure:

    • Follow the same steps as for the thrombin activity assay, substituting Factor Xa for thrombin and the Factor Xa specific substrate.

  • Data Analysis:

    • Analyze the data as described for the thrombin activity assay to determine the IC₅₀ and Kᵢ for Factor Xa.

Activated Partial Thromboplastin Time (aPTT) Clotting Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. Prolongation of the aPTT in the presence of an inhibitor indicates interference with one or more factors in these pathways.

Materials:

  • Normal pooled human plasma

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium Chloride (CaCl₂) solution (typically 25 mM)

  • This compound stock solution

  • Coagulometer

Protocol:

  • Reagent and Sample Preparation:

    • Prepare dilutions of this compound in a suitable buffer.

    • Pre-warm the normal pooled plasma, aPTT reagent, and CaCl₂ solution to 37°C.

  • Assay Procedure:

    • In a coagulometer cuvette, mix 50 µL of normal pooled plasma with 10 µL of the this compound dilution (or buffer for control).

    • Incubate the mixture at 37°C for a specified time (e.g., 1-2 minutes).

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for a time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.

    • Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution.

    • The coagulometer will automatically measure the time until clot formation.

  • Data Analysis:

    • Record the clotting time in seconds.

    • Plot the clotting time against the concentration of this compound to observe the dose-dependent prolongation of the aPTT.

Visualizations

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI XIa FXIa XI->XIa IX FIX XIa->IX IXa FIXa IX->IXa X FX IXa->X VIIIa FVIIIa TF Tissue Factor (TF) VIIa FVIIa TF->VIIa activates VII FVII VII->VIIa VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Prothrombinase Complex (Xa, Va) Va FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->VIIIa activates Thrombin->Va activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Xa Inhibition Inhibitor->Thrombin Inhibition

Caption: Inhibition of the Coagulation Cascade by this compound.

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme (Thrombin/FXa) - Substrate - Inhibitor Dilutions Mix 1. Mix Buffer and Inhibitor in Plate Reagents->Mix Add_Enzyme 2. Add Enzyme and Incubate Mix->Add_Enzyme Add_Substrate 3. Add Chromogenic Substrate Add_Enzyme->Add_Substrate Measure 4. Measure Absorbance (405 nm) kinetically Add_Substrate->Measure Velocity Calculate Initial Velocity (V₀) Measure->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot Calculate Determine IC₅₀ and/or Kᵢ Plot->Calculate

Caption: Workflow for a Chromogenic Serine Protease Inhibition Assay.

Clotting_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps (in Coagulometer) cluster_analysis Data Analysis Reagents Prepare Reagents: - Plasma - aPTT Reagent - CaCl₂ - Inhibitor Dilutions Mix_Plasma 1. Mix Plasma and Inhibitor Reagents->Mix_Plasma Incubate1 2. Incubate at 37°C Mix_Plasma->Incubate1 Add_aPTT 3. Add aPTT Reagent and Incubate Incubate1->Add_aPTT Add_CaCl2 4. Add CaCl₂ to Initiate Clotting Add_aPTT->Add_CaCl2 Measure 5. Measure Time to Clot Formation Add_CaCl2->Measure Plot Plot Clotting Time vs. [Inhibitor] Measure->Plot Analyze Analyze Dose-Dependent Prolongation Plot->Analyze

Caption: Workflow for an aPTT-based Clotting Assay.

Application Notes and Protocols: 4-Methoxybenzamidine as a Control Inhibitor in Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine is a small molecule inhibitor belonging to the benzamidine class of compounds, which are recognized as competitive inhibitors of serine proteases. Due to its stable and well-characterized inhibitory action against enzymes with trypsin-like specificity, this compound serves as a reliable positive control in drug screening campaigns targeting serine proteases. This document provides detailed application notes, experimental protocols, and relevant biological pathways to guide researchers in utilizing this compound as a control inhibitor.

Serine proteases, such as trypsin, thrombin, and plasmin, play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Their dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. In the process of discovering novel inhibitors, it is essential to include a known inhibitor as a positive control to validate the assay performance and to provide a benchmark for comparing the potency of test compounds. This compound, due to its straightforward mechanism of action and commercial availability, is an excellent candidate for this purpose.

Mechanism of Action

Benzamidine and its derivatives act as competitive inhibitors of serine proteases. The positively charged amidinium group of the benzamidine moiety mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, which contains a conserved aspartic acid residue (Asp189 in trypsin). This interaction blocks the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The 4-methoxy substitution can influence the binding affinity and selectivity of the compound.

Quantitative Data

Table 1: Illustrative Inhibition Constants (Ki) of Benzamidine and Related Compounds against Serine Proteases

CompoundEnzymeKi (µM)Inhibition Type
BenzamidineTrypsin-like Protease11.2Competitive
Benzamidineβ-Trypsin18.4Competitive
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146Competitive
BenzamidineHuman Tissue Kallikrein (hK1)1098Competitive

This data is provided for illustrative purposes and is based on published values for benzamidine and 4-aminobenzamidine. Researchers should determine the specific Ki or IC50 for this compound under their experimental conditions.

Signaling Pathways

Serine proteases, particularly thrombin and trypsin, can act as signaling molecules by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The activation of PARs by proteolytic cleavage of their N-terminal domain initiates downstream signaling cascades that regulate a variety of cellular responses.

PAR_Signaling Protease Serine Protease (e.g., Thrombin, Trypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation G_protein G Protein (Gq, G12/13) PAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response RhoA RhoA RhoGEF->RhoA Activation RhoA->Cellular_Response

Caption: Protease-Activated Receptor (PAR) signaling pathway.

Experimental Protocols

The following is a detailed protocol for a generic serine protease (trypsin) inhibition assay using a chromogenic substrate. This compound can be used as a positive control inhibitor in this assay.

Materials and Reagents:

  • Enzyme: Purified trypsin (e.g., bovine pancreatic trypsin)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Control Inhibitor: this compound hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplate reader, single and multichannel pipettes

Experimental Workflow:

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep_reagents plate_layout Design Plate Layout (Blank, 100% Activity, Control Inhibitor, Test Compounds) prep_reagents->plate_layout add_inhibitor Add Inhibitor/Vehicle to appropriate wells plate_layout->add_inhibitor add_enzyme Add Enzyme Solution to all wells except blank add_inhibitor->add_enzyme pre_incubate Pre-incubate at RT (e.g., 10 minutes) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate Solution pre_incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_plate analyze_data Data Analysis: Calculate % Inhibition, IC50/Ki read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an enzyme inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.

    • Prepare a 10 mM stock solution of L-BAPNA in DMSO. Store at -20°C.

    • On the day of the assay, prepare a working solution of trypsin (e.g., 10 µg/mL) in Assay Buffer.

    • Prepare a working solution of L-BAPNA (e.g., 1 mM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Blank: Add 50 µL of Assay Buffer and 50 µL of Substrate Working Solution.

    • 100% Activity Control: Add 48 µL of Assay Buffer, 2 µL of DMSO, and 50 µL of Trypsin Working Solution.

    • Control Inhibitor (this compound): Prepare serial dilutions of the 10 mM stock solution in DMSO. Add 2 µL of each dilution to the respective wells, followed by 48 µL of Assay Buffer and 50 µL of Trypsin Working Solution.

    • Test Compounds: Add 2 µL of test compound dilutions in DMSO to the respective wells, followed by 48 µL of Assay Buffer and 50 µL of Trypsin Working Solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the L-BAPNA Working Solution to all wells (except the blank) to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding 50 µL of 30% acetic acid) before reading the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.

Conclusion

This compound is a valuable tool for researchers in drug discovery and development, serving as a reliable and cost-effective control inhibitor for serine protease assays. Its well-understood mechanism of action and predictable inhibitory profile make it an essential component for assay validation and for benchmarking the potency of novel inhibitors. The protocols and information provided herein offer a comprehensive guide for the effective use of this compound in a research setting.

Application Notes and Protocols: Developing Novel Protease Inhibitors from a 4-Methoxybenzamidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel protease inhibitors utilizing a 4-methoxybenzamidine scaffold. This scaffold is a promising starting point for the design of potent and selective inhibitors, particularly for serine proteases, due to the well-established role of the benzamidine moiety in binding to the S1 pocket of these enzymes. The protocols outlined below cover the key stages of inhibitor development, from initial synthesis and screening to structure-activity relationship (SAR) analysis.

Introduction to the this compound Scaffold

The this compound scaffold serves as a valuable starting point in the design of protease inhibitors. The benzamidine group is a known pharmacophore that can form strong interactions with the negatively charged aspartate residue often found in the S1 specificity pocket of serine proteases like trypsin, thrombin, and urokinase-type plasminogen activator (uPA). The 4-methoxy substitution offers a handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. By exploring modifications at this position and on the phenyl ring, novel inhibitors with improved therapeutic potential can be developed.

Key Applications

Protease inhibitors are crucial for targeting a wide range of diseases where proteases are dysregulated.[1][2] Key therapeutic areas for inhibitors derived from the this compound scaffold include:

  • Oncology: Targeting proteases involved in tumor invasion, metastasis, and angiogenesis, such as urokinase-type plasminogen activator (uPA).[1][2][3]

  • Inflammation: Inhibiting proteases that play a role in inflammatory signaling cascades.[4][5][6][7]

  • Thrombosis: Developing anticoagulants by targeting serine proteases of the coagulation cascade, such as thrombin and Factor Xa.[8][9][10][11]

Experimental Workflow for Inhibitor Development

The development of novel protease inhibitors from a this compound scaffold typically follows a structured workflow. This process begins with the synthesis of a library of derivatives, followed by high-throughput screening to identify initial hits. Promising candidates then undergo more detailed characterization, including the determination of inhibitory potency (IC50) and selectivity against a panel of related proteases. The data from these assays are then used to establish a structure-activity relationship (SAR), which guides the design of next-generation compounds with improved properties.

G cluster_0 Compound Synthesis cluster_1 Screening & Characterization cluster_2 Optimization Synthesis of\nthis compound\nDerivatives Synthesis of This compound Derivatives High-Throughput\nScreening High-Throughput Screening Synthesis of\nthis compound\nDerivatives->High-Throughput\nScreening IC50 Determination IC50 Determination High-Throughput\nScreening->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling SAR Analysis SAR Analysis Selectivity Profiling->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Synthesis of\nthis compound\nDerivatives Iterative Design

Caption: Experimental workflow for protease inhibitor development.

Data Presentation: Inhibitory Activity of Benzamidine Derivatives

The following table summarizes representative inhibitory activities of benzamidine and related carboxamidine derivatives against key serine proteases. This data highlights the potential of this class of compounds and provides a baseline for comparison when evaluating novel this compound analogues.

Compound IDScaffoldTarget ProteaseIC50 (µM)Ki (µM)Selectivity vs. other proteases
B428 4-substituted benzo[b]thiophene-2-carboxamidineuPA0.320.53>300-fold vs. tPA, >1000-fold vs. plasmin[12][13]
B623 4-substituted benzo[b]thiophene-2-carboxamidineuPA0.070.16>300-fold vs. tPA, >1000-fold vs. plasmin[12][13]
UK122 4-oxazolidinone derivativeuPA0.2-High specificity against thrombin, trypsin, plasmin, and tPA[14]
Compound 4 Triazole-basedThrombin-0.88~800-fold vs. trypsin[15]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, a key step in building a library for screening.

Materials:

  • 4-Cyanisole (4-methoxybenzonitrile)

  • Anhydrous ethanol

  • Dry HCl gas

  • Anhydrous diethyl ether

  • Amine of interest (R-NH2)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Pinner Reaction to form Ethyl 4-methoxybenzimidate hydrochloride:

    • Dissolve 4-cyanoanisole in anhydrous ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution until saturation.

    • Seal the reaction vessel and stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the resulting solid with anhydrous diethyl ether to yield the ethyl 4-methoxybenzimidate hydrochloride.

  • Ammonolysis to form N-substituted this compound:

    • Suspend the ethyl 4-methoxybenzimidate hydrochloride in anhydrous DCM.

    • Add the amine of interest (R-NH2) and triethylamine to the suspension.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Screening (HTS) using a Fluorogenic Assay

This protocol outlines a general method for the high-throughput screening of a compound library against a target protease using a fluorogenic substrate.

Materials:

  • Target protease in appropriate assay buffer

  • Fluorogenic protease substrate

  • Compound library dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with CaCl2 and Tween-20)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing:

    • Dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Enzyme Addition:

    • Add the target protease, diluted in assay buffer, to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Add the fluorogenic substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Protocol 3: IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for hit compounds identified during HTS.

Materials:

  • Hit compounds

  • Target protease

  • Fluorogenic substrate

  • Assay buffer

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Serial Dilution of Compounds:

    • Prepare a serial dilution series of each hit compound in DMSO (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • In a microplate, add the diluted compounds to the wells.

    • Add the target protease to all wells and incubate as in the HTS protocol.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Measure the reaction rate (fluorescence increase per unit time) for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Signaling Pathway Visualization

Proteases targeted by this compound derivatives are often key players in complex signaling pathways that are dysregulated in diseases like cancer and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors and for identifying potential biomarkers.

Urokinase-type Plasminogen Activator (uPA) Signaling in Cancer Progression

The uPA system is a critical driver of cancer cell invasion and metastasis.[12][13] Cell surface-bound uPA converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates other proteases, such as matrix metalloproteinases (MMPs). This proteolytic cascade facilitates tumor cell migration and invasion.

G uPA uPA Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin ECM Degradation ECM Degradation Plasmin->ECM Degradation Pro-MMPs Pro-MMPs Plasmin->Pro-MMPs activates Tumor Cell Invasion\n& Metastasis Tumor Cell Invasion & Metastasis ECM Degradation->Tumor Cell Invasion\n& Metastasis Active MMPs Active MMPs Active MMPs->ECM Degradation

Caption: uPA signaling cascade in cancer metastasis.
Protease-Activated Receptor (PAR) Signaling in Inflammation

Certain serine proteases, such as thrombin and trypsin, can act as signaling molecules by cleaving and activating Protease-Activated Receptors (PARs).[4][6][7] This initiates intracellular signaling cascades, often through G-protein coupling, leading to the production of pro-inflammatory cytokines and chemokines, which contribute to the inflammatory response.

G Serine Protease\n(e.g., Thrombin) Serine Protease (e.g., Thrombin) PAR PAR Serine Protease\n(e.g., Thrombin)->PAR cleaves & activates G-protein G-protein PAR->G-protein activates Downstream\nSignaling Downstream Signaling G-protein->Downstream\nSignaling Pro-inflammatory\nCytokine & Chemokine\nProduction Pro-inflammatory Cytokine & Chemokine Production Downstream\nSignaling->Pro-inflammatory\nCytokine & Chemokine\nProduction Inflammatory Response Inflammatory Response Pro-inflammatory\nCytokine & Chemokine\nProduction->Inflammatory Response

Caption: General mechanism of PAR signaling in inflammation.

References

Troubleshooting & Optimization

Solubility issues of 4-Methoxybenzamidine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Methoxybenzamidine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride not dissolving in my aqueous biological buffer?

A1: this compound hydrochloride is known to have limited or slight solubility in water and aqueous solutions.[1] Several factors can contribute to dissolution problems, including the concentration of the compound, the pH and composition of the buffer, and the temperature of the solution. Exceeding the solubility limit will result in precipitation or a cloudy solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A2: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice as this compound hydrochloride is slightly soluble in it.[1]

Q3: What is a safe final concentration of the organic solvent (e.g., DMSO) in my experiment?

A3: The final concentration of the organic solvent in your aqueous working solution should be kept to a minimum, as it can have physiological effects on biological systems. A common recommendation is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts.[2]

Q4: How can I prepare my aqueous working solution from the organic stock solution to avoid precipitation?

A4: To minimize the risk of precipitation when diluting your organic stock solution into an aqueous buffer, add the stock solution dropwise to the buffer while vortexing or stirring vigorously.[2] It is also advisable to prepare the working solution immediately before use.

Q5: Can the pH of my biological buffer affect the solubility of this compound?

Q6: Are there any specific biological buffers that are recommended or should be avoided?

A6: While there is no definitive list of recommended buffers for this specific compound, standard biological buffers like Phosphate-Buffered Saline (PBS), TRIS, and HEPES are commonly used for enzyme assays involving serine protease inhibitors.[3][4] The choice of buffer can depend on the specific requirements of your experiment, such as the optimal pH for enzyme activity.

Troubleshooting Guide

Issue: Precipitate forms when diluting the stock solution into the aqueous buffer.
Potential Cause Recommended Solution
Exceeded Solubility Limit Lower the final concentration of this compound in the working solution. Prepare a more concentrated stock solution in DMSO to allow for a smaller volume to be added to the aqueous buffer.
Rapid pH or Polarity Shift Add the DMSO stock solution slowly and dropwise into the vigorously stirring aqueous buffer. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
Temperature Change Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. Some compounds are less soluble at lower temperatures.
Issue: The prepared working solution is cloudy.
Potential Cause Recommended Solution
Micro-precipitation The concentration may still be too high for the specific buffer conditions. Try further dilution. If the cloudiness persists, the solution may not be usable for assays sensitive to light scattering.
Interaction with Buffer Components Test the solubility in a different buffer system. For example, if you are seeing issues in PBS, try TRIS or HEPES.
Issue: Inconsistent experimental results.
Potential Cause Recommended Solution
Incomplete Dissolution or Precipitation Visually inspect all solutions for any signs of precipitation before each use. If any is observed, do not use the solution. Prepare fresh working solutions for each experiment to ensure accurate concentrations.
Degradation of the Compound While this compound hydrochloride is generally stable, long-term storage of aqueous solutions is not recommended. Prepare fresh working solutions daily.

Data Presentation

Table 1: Qualitative Solubility of this compound Hydrochloride

Solvent Solubility Source
WaterSlightly Soluble[1]
DMSOSlightly Soluble[1]

Table 2: Common Biological Buffers for Enzyme Assays

Buffer Buffering Range (pH) Comments
TRIS 7.0 - 9.0pH is temperature-dependent.[4][5]
HEPES 6.8 - 8.2Commonly used in cell culture and biochemical assays.[6]
PBS ~7.4Widely used for its isotonic and non-toxic properties.

Experimental Protocols

Protocol: Preparation of this compound Hydrochloride Solutions for a Serine Protease Inhibition Assay

1. Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out 1.866 mg of this compound hydrochloride (MW: 186.64 g/mol ). b. Dissolve the powder in 1 mL of anhydrous DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of a 100 µM Aqueous Working Solution (Example): a. Prepare your desired aqueous buffer (e.g., 50 mM TRIS-HCl, pH 8.1). b. Vigorously stir 990 µL of the aqueous buffer in a microcentrifuge tube. c. While stirring, add 10 µL of the 10 mM stock solution dropwise to the buffer. d. Continue to vortex for another 30 seconds to ensure thorough mixing. e. Visually inspect the solution to ensure it is clear and free of precipitation. f. Prepare this working solution fresh immediately before use in your assay.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution (e.g., 100 µM in Buffer) prep_stock->prep_working Dilute prep_buffer Prepare Assay Buffer (e.g., 50 mM TRIS, pH 8.1) add_enzyme Add Enzyme, Buffer, and Inhibitor to Plate prep_buffer->add_enzyme prep_working->add_enzyme incubate Incubate at RT add_enzyme->incubate add_substrate Add Substrate (e.g., TAME for Trypsin) incubate->add_substrate measure Measure Absorbance (e.g., at 247 nm) add_substrate->measure plot_data Plot Absorbance vs. Time measure->plot_data calculate_rate Calculate Initial Velocity plot_data->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50

Caption: Workflow for a serine protease inhibition assay.

troubleshooting_workflow start Issue: Precipitation/Cloudiness in Working Solution check_conc Is the final concentration as low as possible? start->check_conc check_dmso Is the final DMSO concentration ≤0.5%? check_conc->check_dmso Yes lower_conc Action: Lower the final concentration of the compound. check_conc->lower_conc No check_mixing Was the stock added slowly to a stirring buffer? check_dmso->check_mixing Yes adjust_stock Action: Increase stock concentration to reduce added volume. check_dmso->adjust_stock No check_fresh Was the working solution prepared fresh? check_mixing->check_fresh Yes improve_mixing Action: Re-prepare using dropwise addition to a vortexing buffer. check_mixing->improve_mixing No prepare_fresh Action: Prepare fresh working solution immediately before use. check_fresh->prepare_fresh No consider_buffer Action: Test solubility in an alternative buffer system. check_fresh->consider_buffer Yes

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Optimizing 4-Methoxybenzamidine Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing 4-Methoxybenzamidine as an enzyme inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of benzamidine, a well-known competitive inhibitor of serine proteases. Its primary mechanism of action involves binding to the active site of these enzymes, thereby preventing the substrate from binding and being cleaved. This inhibition is typically reversible.

Q2: What are the primary enzyme targets for this compound?

The primary targets of this compound and its analogs are serine proteases. Key examples include enzymes involved in coagulation and digestion, such as:

  • Trypsin: A digestive enzyme that breaks down proteins.

  • Thrombin: A key enzyme in the blood coagulation cascade.[1]

  • Plasmin: An important enzyme in fibrinolysis.

  • Kallikreins: A subgroup of serine proteases involved in various physiological processes.

Q3: What is a typical starting concentration range for this compound in an enzyme inhibition assay?

Based on the inhibitory constants (Ki) of related benzamidine compounds, a typical starting concentration range for this compound would be from 1 µM to 100 µM. For initial experiments, it is advisable to perform a dose-response curve across a wider range (e.g., 0.1 µM to 1000 µM) to determine the optimal concentration for your specific enzyme and assay conditions.

Q4: How should I prepare a stock solution of this compound?

This compound hydrochloride is generally soluble in aqueous solutions. However, for high-concentration stock solutions (e.g., 10 mM or 100 mM), it is recommended to use an organic solvent such as DMSO or ethanol to ensure complete dissolution. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Q5: What is the importance of determining the IC50 value?

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. Determining the IC50 value allows you to:

  • Compare the potency of different inhibitors.

  • Understand the dose-dependent effect of the inhibitor.

  • Standardize your experimental conditions for consistent results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low enzyme inhibition observed - Inhibitor concentration is too low.- Incorrect assay conditions (pH, temperature).- Enzyme or substrate has degraded.- Increase the concentration of this compound.- Ensure the assay buffer pH and temperature are optimal for the specific protease.- Use fresh enzyme and substrate solutions.
High variability in results between experiments - Inconsistent pipetting or reagent concentrations.- Variation in incubation times.- Fluctuation in temperature.- Use calibrated pipettes and prepare fresh reagents for each experiment.- Standardize all incubation times precisely.- Use a temperature-controlled plate reader or water bath.
Inhibitor precipitation in the assay buffer - The concentration of this compound exceeds its solubility in the aqueous buffer.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Lower the final concentration of this compound.- Increase the percentage of the organic solvent in the final assay volume, ensuring it does not exceed a level that inhibits the enzyme (typically <1-2%).- Prepare a fresh, lower concentration stock solution.
Potential off-target effects - Benzamidine derivatives can inhibit multiple serine proteases.- At high concentrations, off-target effects on other proteins may occur.- Use the lowest effective concentration of this compound.- Test the inhibitor against a panel of related serine proteases to determine its selectivity.- Include appropriate controls, such as a structurally related but inactive compound, if available.

Quantitative Data Summary

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Notes
BenzamidineTrypsin19 µM[2][3]-Competitive inhibitor.
BenzamidineBoar Sperm Acrosin4 µM[2]-Competitive inhibitor.
4-AminobenzamidineTissue Kallikrein146 µM[4]-Competitive inhibitor.
Argatroban (a direct thrombin inhibitor)Thrombin-1.1 µM[5]For comparison of potency against thrombin.
Recombinant HirudinThrombin-1.2 nM[5]A highly potent thrombin inhibitor for comparison.

Experimental Protocols

Fluorogenic Protease Inhibition Assay to Determine IC50

This protocol describes a general method for determining the IC50 of this compound against a serine protease using a fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • This compound hydrochloride

  • Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • DMSO or Ethanol for stock solution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer. A common starting range is from 1 mM down to 0.1 µM.

  • Prepare the enzyme solution by diluting the purified protease in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the measurement period.

  • Prepare the substrate solution by diluting the fluorogenic substrate in the assay buffer to a concentration at or below its Km value.

  • Set up the assay plate:

    • Add 20 µL of each this compound dilution to the appropriate wells.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (assay buffer only).

    • Add 60 µL of the enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Measure the fluorescence kinetically in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Record the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.

Visualizations

General Workflow for IC50 Determination

G General Workflow for IC50 Determination prep Prepare Reagents (Inhibitor, Enzyme, Substrate, Buffer) plate Plate Setup (Serial dilutions of inhibitor) prep->plate preincubate Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (e.g., Fluorescence) initiate->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze ic50 Determine IC50 (Non-linear regression) analyze->ic50

Caption: A flowchart illustrating the key steps in determining the IC50 value for an enzyme inhibitor.

Signaling Pathways of Protease-Activated Receptors (PARs) Activated by Thrombin and Trypsin

G PAR Signaling Activated by Thrombin & Trypsin cluster_membrane Plasma Membrane cluster_g_proteins G-Protein Coupling cluster_downstream Downstream Effectors Thrombin Thrombin PAR PAR1 / PAR4 Thrombin->PAR Trypsin Trypsin Trypsin->PAR Gq Gαq PAR->Gq G1213 Gα12/13 PAR->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEFs (p115RhoGEF, LARG) G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK RhoA->ROCK StressFibers Stress Fiber Formation ROCK->StressFibers

Caption: Simplified signaling pathways initiated by thrombin and trypsin through Protease-Activated Receptors (PARs).

References

Potential off-target effects of 4-Methoxybenzamidine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methoxybenzamidine in cellular models. The information provided addresses potential off-target effects and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a small molecule that is structurally classified as a benzamidine derivative. It is recognized primarily as a serine protease inhibitor. Serine proteases are a large family of enzymes involved in numerous physiological processes, and their inhibition can have significant effects on cellular function. Due to its chemical properties, it is also used as a reagent in biochemical assays for the determination of reducing carbohydrates and glycoproteins.

Q2: What are the potential, though not definitively proven, off-target effects of this compound in cellular models?

While specific off-target interaction data for this compound is limited in publicly available literature, the benzamidine scaffold is known to be present in molecules that can interact with a range of other proteins. Therefore, users should be aware of the following potential off-target classes:

  • Other Proteases: Beyond its intended serine protease targets, this compound may exhibit cross-reactivity with other classes of proteases.

  • Kinases: The benzamidine core is found in some kinase inhibitors, suggesting a potential for unintended interactions with protein kinases, which could affect a wide array of signaling pathways.

  • Mitochondrial Proteins: A study on a related derivative, N,N'-diphenyl-4-methoxy-benzamidine, indicated effects on mitochondrial respiration, specifically inhibiting complex I and the segment between ubiquinone and complex III, as well as stimulating ATPase activity in isolated mitochondria[1]. While this was not observed with this compound itself, it highlights a potential area for investigation.

Q3: How can I assess the potential off-target effects of this compound in my specific cellular model?

To identify potential off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Curves: Establish a clear dose-response relationship for your intended phenotype. Off-target effects often manifest at higher concentrations. A significant separation between the effective concentration for the on-target effect and any observed toxicity or unexpected phenotype can suggest an off-target liability.

  • Use of Structurally Unrelated Inhibitors: If possible, use a structurally distinct inhibitor for the same primary target. If the observed phenotype is recapitulated, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: The most rigorous validation involves using genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to reduce or eliminate the expression of the intended target. If the phenotype observed with this compound is mimicked by the genetic perturbation, it provides strong evidence for on-target activity.

  • Proteome-wide Profiling: For a comprehensive analysis, techniques like chemical proteomics or broad-panel screening (e.g., kinome scans) can identify a wider range of potential off-target binding partners.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.
Solubility Issues This compound hydrochloride is generally water-soluble. However, if using a different salt form or a free base, solubility in aqueous media may be limited. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into your culture medium. Ensure the final solvent concentration is low (<0.1%) and consistent across all experimental conditions, including vehicle controls. If precipitation is observed upon dilution, try vortexing or gentle warming.
Variability in Cell Culture Maintain a consistent cell passage number for your experiments, as cellular responses can change over time in culture. Ensure consistent cell seeding densities and growth conditions across all plates and experiments.
Issue 2: Observed Cellular Phenotype is Not Consistent with Known Function of the Primary Target
Potential Cause Troubleshooting Steps
Off-Target Effects An unexpected phenotype is a strong indicator of off-target activity. Refer to the strategies outlined in FAQ Q3 to investigate and validate the on-target effect.
Uncharacterized Target Function The known function of your primary target in your specific cellular context may be incomplete. Consider that your findings may be revealing a novel role for the target protein.
Issue 3: High Levels of Cytotoxicity Observed
Potential Cause Troubleshooting Steps
General Cellular Toxicity Determine the cytotoxic concentration range of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). This will help you establish a therapeutic window for your experiments.
On-Target Toxicity Inhibition of the primary target itself may be leading to cell death. This can be confirmed by observing a similar cytotoxic effect with a structurally different inhibitor of the same target or through genetic knockdown/knockout of the target.
Off-Target Toxicity Cytotoxicity could be mediated by an off-target interaction. If the cytotoxic concentration is significantly different from the effective concentration for the on-target phenotype, an off-target effect is likely.

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive quantitative summary of the off-target interactions of this compound is not possible at this time. Researchers are encouraged to generate their own selectivity data. Below is a template for how such data could be presented.

Table 1: Hypothetical Selectivity Profile of this compound

Target ClassSpecific TargetAssay TypeIC50 / Ki (µM)
Primary Target Serine Protease XEnzymatic AssayData to be generated
Off-Target Kinase YKinome ScanData to be generated
Off-Target Mitochondrial Complex IRespirometryData to be generated

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine Cytotoxicity

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in sterile water or DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective in your functional assays, alongside a vehicle control.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.

  • Data Interpretation: A ligand-bound protein is typically more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein in the vehicle-treated sample. This is observed as a shift in the melting curve.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the investigation of this compound's effects.

G cluster_0 Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Stability Assess Compound Stability in Media Start->Check_Stability Stable Stable? Check_Stability->Stable Check_Solubility Verify Compound Solubility and Dilution Soluble Soluble? Check_Solubility->Soluble Check_Cells Standardize Cell Culture Conditions Standardized Standardized? Check_Cells->Standardized Stable->Check_Solubility Yes Prepare_Fresh Prepare Fresh Stock/Working Solutions Stable->Prepare_Fresh No Soluble->Check_Cells Yes Optimize_Solvent Optimize Solvent/Dilution Protocol Soluble->Optimize_Solvent No Control_Passage Control Passage Number and Seeding Density Standardized->Control_Passage No Resolved Issue Potentially Resolved Standardized->Resolved Yes Prepare_Fresh->Check_Stability Optimize_Solvent->Check_Solubility Control_Passage->Check_Cells G cluster_1 Workflow for Investigating Off-Target Effects Phenotype Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Curve Phenotype->Dose_Response Orthogonal_Inhibitor Test Structurally Unrelated Inhibitor Dose_Response->Orthogonal_Inhibitor Effective concentration >> Ki Dose_Response->Orthogonal_Inhibitor Effective concentration ≈ Ki Genetic_Validation Perform Genetic Knockdown/Knockout Orthogonal_Inhibitor->Genetic_Validation Phenotype NOT reproduced On_Target Phenotype is On-Target Orthogonal_Inhibitor->On_Target Phenotype is reproduced Genetic_Validation->On_Target Phenotype is rescued Off_Target Phenotype is Off-Target Genetic_Validation->Off_Target Phenotype persists G cluster_2 Hypothetical Signaling Pathway Perturbation This compound This compound Serine_Protease Primary Target (Serine Protease) This compound->Serine_Protease Inhibits Kinase_A Off-Target (Kinase A) This compound->Kinase_A Inhibits (Off-target) Substrate_1 Substrate 1 Serine_Protease->Substrate_1 Cleaves Substrate_2 Substrate 2 Kinase_A->Substrate_2 Phosphorylates Downstream_Effector_1 Downstream Effector 1 Substrate_1->Downstream_Effector_1 Activates Cellular_Response_1 Intended Cellular Response Downstream_Effector_1->Cellular_Response_1 Downstream_Effector_2 Downstream Effector 2 Substrate_2->Downstream_Effector_2 Activates Cellular_Response_2 Unintended Cellular Response Downstream_Effector_2->Cellular_Response_2

References

Degradation pathways of 4-Methoxybenzamidine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of 4-Methoxybenzamidine under various experimental stress conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the functional groups present (amidine and methoxyaryl), this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary degradation pathways include hydrolysis of the amidine group to form 4-Methoxybenzamide and subsequently 4-Methoxybenzoic acid, N-oxidation of the amidine group, and potential O-demethylation of the methoxy group under oxidative or thermal stress.

Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for separating this compound from its degradation products.[1][2][3][4] For structural elucidation and confirmation of the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. For solutions, it is advisable to use buffered systems to maintain a neutral pH, as the rate of hydrolysis is pH-dependent.[5][6][7] Preparing solutions fresh and protecting them from light, especially UV radiation, will also help minimize degradation.

Q4: What are the expected degradation products under hydrolytic stress?

A4: Under basic conditions, the amidine group of this compound is expected to hydrolyze to 4-Methoxybenzamide.[5][6][7] Under more strenuous acidic or basic conditions, further hydrolysis to 4-Methoxybenzoic acid can occur.

Q5: What degradation products can be expected under oxidative stress?

A5: Oxidative conditions, such as exposure to hydrogen peroxide, can lead to the N-oxidation of the amidine group, forming the corresponding 4-Methoxybenzamidoxime.[8][9] Additionally, the methoxy group may be susceptible to oxidative cleavage, which would yield 4-hydroxybenzamidine.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram after sample preparation in acidic or basic media. Hydrolysis of the amidine group.1. Analyze the sample as quickly as possible after preparation.2. Adjust the pH of the sample diluent to be as close to neutral as possible.3. Perform a time-course study to understand the rate of degradation.
Loss of parent compound in solution over time, even when stored in the dark. Oxidation.1. Degas solvents before preparing solutions to remove dissolved oxygen.2. Prepare solutions fresh before use.3. Consider adding an antioxidant if it does not interfere with the experiment.
Discoloration or appearance of new peaks upon exposure to light. Photodegradation.1. Use amber vials or wrap containers in aluminum foil to protect samples from light.2. Minimize the exposure time of solutions to ambient and UV light.
Multiple unexpected peaks in the chromatogram after stress testing. Secondary degradation or complex reactions.1. Analyze samples at earlier time points to identify primary degradation products.2. Use a milder stress condition (lower temperature, lower concentration of stressor).3. Employ LC-MS to identify the molecular weights of the unknown peaks to help in structure elucidation.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under different stress conditions. The percentage of degradation is an approximate value and can vary based on the exact experimental parameters.[10][11]

Stress Condition Stressor Temperature Duration Expected Degradation (%) Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60°C24 hours10 - 20%4-Methoxybenzamide, 4-Methoxybenzoic acid
Base Hydrolysis 0.1 M NaOH60°C24 hours15 - 30%4-Methoxybenzamide
Oxidation 3% H₂O₂Room Temp24 hours20 - 40%4-Methoxybenzamidoxime, 4-Hydroxybenzamidine
Thermal Degradation Dry Heat80°C48 hours5 - 15%Potential for O-demethylation and other minor products
Photodegradation UV light (254 nm)Room Temp48 hours10 - 25%Complex mixture of products resulting from ring reactions

Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.[10][12][13][14]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation (Solution): Heat the neutral hydrolysis sample.

    • Thermal Degradation (Solid): Place the solid powder of this compound in a vial.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm).

  • Incubation:

    • For hydrolytic and solution-state thermal studies, incubate the solutions at 60°C for 24 hours, protected from light.

    • For oxidation, keep the solution at room temperature for 24 hours.

    • For solid-state thermal degradation, expose the sample to 80°C for 48 hours.

    • For photolytic degradation, expose the solution for 48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot.

    • For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[3][4][15]

  • Instrumentation and Materials:

    • HPLC System with a UV-Vis or Photo-Diode Array (PDA) detector.

    • Chromatography Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Chemicals and Reagents: this compound reference standard, Acetonitrile (HPLC grade), Phosphate buffer (pH 6.8), Orthophosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Phosphate buffer (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the samples from the forced degradation studies in the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 50 µg/mL.

Visualizations

DegradationPathways parent This compound hydrolysis_product1 4-Methoxybenzamide parent->hydrolysis_product1 Hydrolysis (Basic) oxidation_product1 4-Methoxybenzamidoxime parent->oxidation_product1 Oxidation (N-Oxidation) oxidation_product2 4-Hydroxybenzamidine parent->oxidation_product2 Oxidation (O-Demethylation) hydrolysis_product2 4-Methoxybenzoic Acid hydrolysis_product1->hydrolysis_product2 Hydrolysis (Acidic/Basic)

Caption: Inferred degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, H2O2, Heat, Light) start->stress sampling Time-Point Sampling & Neutralization stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Interpretation & Pathway Elucidation analysis->data end End: Stability Profile data->end

Caption: General workflow for forced degradation studies.

References

Minimizing non-specific binding in 4-Methoxybenzamidine affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in 4-Methoxybenzamidine affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in this compound affinity chromatography?

A1: Non-specific binding in this type of affinity chromatography is often due to ionic or hydrophobic interactions between proteins in the sample and the chromatography matrix. The this compound ligand is immobilized on a support matrix (commonly Sepharose), and while it has a specific affinity for serine proteases, other proteins may interact non-specifically with the matrix itself or the ligand via electrostatic or hydrophobic forces.[1]

Q2: How does the composition of the binding buffer affect non-specific binding?

A2: The binding buffer is crucial for minimizing non-specific interactions while promoting the specific binding of the target molecule. Key components to consider are:

  • Salt Concentration: Higher salt concentrations (e.g., 0.5 M NaCl) are recommended to disrupt ionic interactions, a common source of non-specific binding.[1][2][3]

  • pH: The pH should be optimized to maintain the stability and activity of the target protein while minimizing the overall charge that could lead to electrostatic interactions with the resin. A pH range of 7.4 to 8.0 is often recommended.[1][2][3]

Q3: What are the different elution strategies, and how do they impact purity?

A3: There are three main elution strategies:

  • Low-pH Elution: Using a buffer with a low pH (e.g., 50 mM glycine-HCl, pH 3.0) disrupts the specific interaction between the ligand and the target protein. This method is effective but can denature the target protein.[1]

  • Competitive Elution: A competing agent, such as p-aminobenzamidine, is included in the elution buffer to displace the target protein from the ligand. This method is gentler as it maintains a constant pH.[1][4]

  • Denaturing Elution: Using agents like urea or guanidine hydrochloride can elute strongly bound proteins but will result in denaturation.[1]

The choice of elution method will depend on the stability of the target protein and the desired purity.

Q4: Can I reuse the this compound affinity column? How should it be regenerated and stored?

A4: Yes, the column can be reused. Proper regeneration is key to maintaining its performance and longevity. A typical regeneration procedure involves washing with alternating high and low pH buffers to remove any precipitated or strongly bound proteins.[2] For storage, the column should be washed with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and stored at 4°C to 8°C.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of non-specific binding in the eluate. Ionic interactions between contaminating proteins and the resin.Increase the salt concentration in the binding and wash buffers (e.g., to 0.5 M NaCl).[1][2][3]
Hydrophobic interactions between contaminants and the resin.Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer.[2]
Inadequate washing.Increase the wash volume to 10-20 column volumes.[1] Consider a step-wise wash with increasing salt concentration.
Target protein is found in the flow-through. The His-tag may be inaccessible.While not directly applicable to this compound which targets proteases, this is a common affinity chromatography issue. Ensure the active site of the protease is accessible.
Binding conditions are not optimal.Optimize the pH of the binding buffer (typically pH 7.4-8.0).[1][2][3] Ensure the sample is properly conditioned to the binding buffer pH and ionic strength.
Low recovery of the target protein. Elution conditions are too mild.If using competitive elution, increase the concentration of the competitor. If using low-pH elution, decrease the pH further (e.g., to pH 2.0).[1]
The target protein has precipitated on the column.Decrease the amount of sample loaded or elute with a linear gradient instead of a step elution.[5]
Strong non-specific binding of the target protein.Try adding a non-ionic detergent or altering the salt concentration in the elution buffer.
Broad elution peak. Non-specific binding of the target protein.Optimize wash conditions to remove weakly bound target protein before elution.
Elution is too slow.Increase the flow rate during elution or use a steeper gradient.
The protein may have denatured and aggregated on the column.Try different elution conditions that are milder to the protein.[5]

Experimental Protocols

Protocol 1: Standard Purification of a Serine Protease

This protocol outlines a general procedure for the purification of a serine protease using this compound (Benzamidine Sepharose) affinity chromatography.

Materials:

  • Benzamidine Sepharose Resin

  • Chromatography Column

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[1]

  • Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[1]

  • Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0[1]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0[1][5]

  • Sample: Clarified cell lysate or supernatant containing the target serine protease.

Procedure:

  • Column Packing: Pack the Benzamidine Sepharose resin into the chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Application: Apply the clarified sample to the column. The flow rate should be optimized to allow for sufficient binding of the target protein.

  • Washing: Wash the column with 10-20 CV of Wash Buffer, or until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been removed.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the target protein.[1][5]

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

Protocol 2: Optimizing Washing Conditions to Minimize Non-Specific Binding

This protocol provides a method for optimizing the wash step to reduce non-specific binding.

Materials:

  • Same as Protocol 1, plus:

  • Wash Buffer A: 50 mM Tris-HCl, 0.15 M NaCl, pH 7.4

  • Wash Buffer B: 50 mM Tris-HCl, 1.0 M NaCl, pH 7.4

  • Wash Buffer C: 50 mM Tris-HCl, 0.5 M NaCl, 0.1% Triton X-100, pH 7.4

Procedure:

  • Initial Setup: Pack and equilibrate three small-scale columns with Benzamidine Sepharose resin as described in Protocol 1.

  • Sample Application: Load an equal amount of the same sample onto each column.

  • Differential Washing:

    • Column 1: Wash with 15 CV of Wash Buffer A.

    • Column 2: Wash with 15 CV of Wash Buffer B.

    • Column 3: Wash with 15 CV of Wash Buffer C.

    • Collect the flow-through from the wash steps for each column.

  • Elution: Elute all three columns using the same Elution Buffer and procedure as in Protocol 1.

  • Analysis: Analyze the eluates from all three columns by SDS-PAGE to compare the purity of the target protein. Also, analyze the wash flow-through to determine if the target protein was prematurely eluted by any of the wash buffers.

Quantitative Data Summary

The following tables summarize recommended buffer compositions for various stages of this compound affinity chromatography, derived from established protocols.

Table 1: Recommended Buffer Compositions

Buffer Type Component Concentration pH Purpose Reference
Binding/Wash Tris-HCl50 mM7.4 - 8.0Promotes specific binding of serine proteases.[1][2][3]
NaCl0.5 MMinimizes non-specific ionic interactions.[1][2][3]
Elution (Low pH) Glycine-HCl50 mM3.0Disrupts ligand-protein interaction for elution.[1]
Elution (Competitive) p-aminobenzamidine20 mM7.4 - 8.0Competes with the target protein for binding to the ligand.[1][4]
Tris-HCl50 mM
NaCl0.5 M
Regeneration (High pH) Tris-HCl0.1 M8.5Removes strongly bound contaminants.[2]
NaCl0.5 M
Regeneration (Low pH) Sodium Acetate0.1 M4.5Removes strongly bound contaminants.[2]
NaCl0.5 M
Storage Sodium Acetate50 mM4.0Maintains resin integrity during storage.[1][4]
Ethanol20%Prevents microbial growth.[1][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Regeneration Pack Pack Column Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Wash Buffer Load->Wash Elute Elute with Elution Buffer Wash->Elute Analyze Analyze Fractions (SDS-PAGE, etc.) Elute->Analyze Regenerate Regenerate Column Analyze->Regenerate

Caption: Standard workflow for this compound affinity chromatography.

troubleshooting_logic Start High Non-Specific Binding Observed Ionic Ionic Interactions? Start->Ionic Hydrophobic Hydrophobic Interactions? Ionic->Hydrophobic No IncreaseSalt Increase NaCl in Wash/Binding Buffer Ionic->IncreaseSalt Yes AddDetergent Add Non-ionic Detergent to Wash Buffer Hydrophobic->AddDetergent Yes OptimizeWash Increase Wash Volume Hydrophobic->OptimizeWash No End Purity Improved IncreaseSalt->End AddDetergent->End OptimizeWash->End

Caption: Logic diagram for troubleshooting non-specific binding.

References

Technical Support Center: 4-Methoxybenzamidine Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Methoxybenzamidine and its degradation products. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their HPLC-MS studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis, oxidation, and photodegradation. The main degradation pathways include:

  • Hydrolysis: The amidine group can be hydrolyzed to the corresponding amide (4-methoxybenzamide) and further to the carboxylic acid (4-methoxybenzoic acid). This can be catalyzed by acidic or basic conditions.

  • Oxidation: The methoxy group is susceptible to oxidation, which can lead to O-demethylation to form 4-hydroxybenzamidine. Further oxidation of the aromatic ring can also occur.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of various photoproducts through complex reaction pathways.

Q2: What are the expected m/z values for the primary degradation products of this compound?

Identifying potential degradation products by their mass-to-charge ratio (m/z) is a critical step in HPLC-MS analysis. The table below lists the expected m/z values for the parent compound and its likely primary degradation products in positive ion mode.

Compound NameChemical StructureMolecular WeightExpected [M+H]⁺ (m/z)
This compoundC₈H₁₀N₂O150.18151.19
4-MethoxybenzamideC₈H₉NO₂151.16152.17
4-Methoxybenzoic AcidC₈H₈O₃152.15153.16
4-HydroxybenzamidineC₇H₈N₂O136.15137.16

Q3: My chromatogram shows multiple unexpected peaks after stress testing. What could be the cause?

The appearance of multiple unexpected peaks in a chromatogram following forced degradation studies is a common observation. Several factors can contribute to this:

  • Secondary Degradation: Primary degradation products may not be stable under the applied stress conditions and can undergo further degradation, leading to a cascade of new products.

  • Reaction with Buffers or Solvents: Components of the mobile phase or the solvent used for sample preparation may react with this compound or its degradation products under stress conditions.

  • Incomplete Chromatographic Separation: The analytical method may not be optimized to resolve all degradation products, leading to the appearance of broad or co-eluting peaks.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound degradation products.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase The basic nature of the amidine group can lead to interactions with residual silanols on C18 columns, causing peak tailing. Try using a mobile phase with a lower pH to protonate the silanols or use an end-capped column. Consider a different stationary phase, such as a phenyl-hexyl column.
Column Overload Injecting too concentrated a sample can lead to peak fronting.[2] Dilute the sample and reinject.
Inappropriate Sample Solvent If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3]

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[4]
Mobile Phase Composition Issues Inconsistent mobile phase preparation can lead to retention time shifts.[3] Prepare fresh mobile phase and ensure accurate mixing. Degas the solvents to prevent bubble formation in the pump.[2]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.

Issue 3: Low MS Signal or Ion Suppression

Possible Cause Troubleshooting Steps
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes. Improve sample clean-up procedures or adjust the chromatographic method to better separate the analytes from interfering matrix components.
Inappropriate MS Source Parameters Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound and its degradation products.
Mobile Phase Additives High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with MS and can cause ion suppression. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.[3]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating HPLC method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil.[5]

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by HPLC-MS.

Representative HPLC-MS Method

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

Visualizations

cluster_degradation Degradation Pathways This compound This compound 4-Methoxybenzamide 4-Methoxybenzamide This compound->4-Methoxybenzamide Hydrolysis 4-Hydroxybenzamidine 4-Hydroxybenzamidine This compound->4-Hydroxybenzamidine Oxidation (O-Demethylation) 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid 4-Methoxybenzamide->4-Methoxybenzoic Acid Hydrolysis

Caption: Potential degradation pathways of this compound.

cluster_workflow HPLC-MS Experimental Workflow Sample_Preparation Sample Preparation (Forced Degradation) HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Preparation->HPLC_Separation MS_Detection Mass Spectrometry Detection (ESI Positive Mode) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Identification & Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for HPLC-MS analysis.

cluster_troubleshooting Troubleshooting Decision Tree Problem Chromatographic Problem Identified Check_Peak_Shape Poor Peak Shape? Problem->Check_Peak_Shape Check_Retention_Time Inconsistent Retention Times? Problem->Check_Retention_Time Check_MS_Signal Low MS Signal? Problem->Check_MS_Signal Adjust_Mobile_Phase Adjust Mobile Phase pH or Change Column Check_Peak_Shape->Adjust_Mobile_Phase Yes Equilibrate_Column Ensure Proper Column Equilibration Check_Retention_Time->Equilibrate_Column Yes Optimize_MS_Source Optimize MS Source Parameters Check_MS_Signal->Optimize_MS_Source Yes

Caption: A decision tree for troubleshooting common HPLC-MS issues.

References

Technical Support Center: Overcoming Resistance to 4-Methoxybenzamidine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering resistance or unexpected results when using 4-Methoxybenzamidine as an enzyme inhibitor. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in enzyme assays?

This compound is a competitive inhibitor of trypsin-like serine proteases. It functions by binding to the active site of these enzymes, mimicking the natural substrate and thereby blocking its activity. Its primary use in enzyme assays is to inhibit proteolysis and study the kinetics of these enzymes.

Q2: I'm observing higher than expected enzyme activity despite using this compound. What are the potential causes?

Several factors could contribute to reduced inhibitor efficacy:

  • Enzyme Mutation: The target enzyme may have mutations in the active site that reduce the binding affinity of this compound.[][2]

  • Inhibitor Degradation: The inhibitor may be unstable or may have degraded under the specific experimental conditions (e.g., pH, temperature, prolonged incubation).

  • High Substrate Concentration: At very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the enzyme's active site, leading to an apparent decrease in inhibition.

  • Incorrect Inhibitor Concentration: Errors in calculating or preparing the working concentration of this compound can lead to insufficient inhibition.

  • Presence of Allosteric Activators: The assay mixture may contain molecules that bind to the enzyme at a site other than the active site, causing a conformational change that increases enzyme activity and potentially reduces inhibitor binding.

Q3: How can I determine if the observed resistance is due to a mutation in the target enzyme?

To investigate if a mutation is the cause of resistance, you can:

  • Sequence the gene encoding the target enzyme from the resistant source and compare it to the wild-type sequence.

  • Perform site-directed mutagenesis to introduce the identified mutation into the wild-type enzyme and then re-run the inhibition assay. If the engineered enzyme shows resistance, it confirms the role of the mutation.[3]

  • Conduct kinetic analysis to determine if there is a change in the inhibitor's binding affinity (Ki) for the suspected mutant enzyme compared to the wild-type.

Q4: What alternative inhibitors can I use if I suspect resistance to this compound?

If resistance to this compound is confirmed or suspected, consider using inhibitors with a different chemical scaffold or mechanism of action. For trypsin-like serine proteases, alternatives include:

  • Other benzamidine derivatives: While structurally similar, small modifications can sometimes overcome resistance.

  • Non-benzamidine small molecule inhibitors: Examples include Apixaban and Rivaroxaban for Factor Xa.[4][5]

  • Peptide-based inhibitors: These can offer higher specificity and different binding modes.

  • Irreversible inhibitors: Compounds like PMSF or AEBSF covalently modify the active site serine residue.[6]

Q5: Could off-target effects be misinterpreted as resistance?

Yes, what appears to be resistance might be an off-target effect.[7] For instance, this compound could be interacting with other components in a complex cellular lysate, reducing its effective concentration available to inhibit the target enzyme. In cell-based assays, the compound might trigger an unexpected cellular pathway that counteracts the intended inhibitory effect.[7][8] It is crucial to run control experiments to rule out these possibilities.

Troubleshooting Guides

Issue 1: Higher than Expected Enzyme Activity

If you observe that this compound is not inhibiting your target enzyme as expected, follow this troubleshooting workflow.

G cluster_verification Initial Verification cluster_investigation In-depth Investigation start Start: Higher than expected enzyme activity check_conc Verify Inhibitor Concentration and Integrity start->check_conc check_assay Review Assay Conditions (pH, Temp, Incubation Time) check_conc->check_assay Concentration OK? run_controls Run Proper Controls (No Inhibitor, No Enzyme) check_assay->run_controls Conditions OK? kinetic_analysis Perform Kinetic Analysis (Vary Substrate and Inhibitor) run_controls->kinetic_analysis Controls OK? sequence_enzyme Sequence Target Enzyme Gene kinetic_analysis->sequence_enzyme Competitive Inhibition Pattern Lost? investigate_off_target Investigate Off-Target Effects kinetic_analysis->investigate_off_target Competitive Inhibition Pattern Intact? test_alternatives Test Alternative Inhibitors sequence_enzyme->test_alternatives Mutation Found? end_unresolved Further Investigation Needed sequence_enzyme->end_unresolved No Mutation? end_resolved Issue Resolved test_alternatives->end_resolved Alternative Works? test_alternatives->end_unresolved Alternative Fails? investigate_off_target->end_unresolved G cluster_enzyme Target Enzyme inhibitor This compound active_site Active Site inhibitor->active_site Binds to efflux Decreased Inhibitor Concentration (Efflux Pumps) inhibitor->efflux Removed from cell bypass Metabolic Bypass (Activation of Alternative Pathway) inhibitor->bypass Circumvented by mutation Target Modification (Mutation in Active Site) active_site->mutation Prevents Binding allosteric_site Allosteric Site

References

Technical Support Center: Crystallization of 4-Methoxybenzamidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 4-Methoxybenzamidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound hydrochloride?

A1: this compound hydrochloride is typically a white to off-white crystalline solid or powder. It is the hydrochloride salt of this compound.

Q2: In which solvents is N'-hydroxy-4-methoxybenzamidine (a derivative) generally soluble?

A2: N'-hydroxy-4-methoxybenzamidine is moderately soluble in water and is also soluble in organic solvents such as ethanol and methanol. Its solubility generally increases with temperature.[1]

Q3: What are some common issues encountered during the crystallization of aromatic amines and amides?

A3: Common problems include the formation of oils instead of crystals ("oiling out"), the precipitation of an amorphous solid, and the formation of multiple crystal forms (polymorphism). These issues can be influenced by factors such as solvent choice, cooling rate, and the presence of impurities.

Q4: Can pH affect the crystallization of benzamidine derivatives?

A4: Yes, pH can significantly impact the crystallization of ionizable compounds like benzamidine. For salts like this compound hydrochloride, the pH of the solution can affect its solubility and stability, thereby influencing crystal formation. For instance, in the crystallization of benzamidine-inhibited trypsin, the process was carried out at a pH of 5.0.[2]

Q5: What is "oiling out" and how can it be prevented?

A5: "Oiling out" is the separation of a liquid phase from the solution instead of solid crystals during crystallization. This often happens when a compound is highly supersaturated or when the crystallization temperature is above the melting point of the solvated compound. To prevent oiling out, one can use a larger volume of solvent, lower the cooling rate, use a different solvent system, or introduce seed crystals at a temperature where the compound is still soluble but close to its saturation point.[3][4]

Troubleshooting Guides

Problem 1: No Crystals are Forming

Q: I have prepared a solution of this compound derivative, but no crystals have formed upon cooling. What steps can I take to induce crystallization?

A: The absence of crystal formation is a common issue related to nucleation. Here are several troubleshooting steps:

  • Increase Supersaturation: Your solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent to increase the concentration of your compound. This can be done by leaving the container partially open in a fume hood.

  • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the crystalline material from a previous batch, add a tiny crystal ("seed") to the supersaturated solution. This will act as a template for further crystal growth.

  • Reduce Temperature: Ensure the solution is cooled to a sufficiently low temperature. An ice bath or even a freezer can be used to further decrease the temperature and induce crystallization, provided the solvent doesn't freeze.

  • Solvent-Antisolvent Method: If you are using a single solvent, consider adding an "antisolvent" in which your compound is insoluble but which is miscible with your primary solvent. Add the antisolvent dropwise to the solution until it becomes slightly turbid, then add a drop or two of the primary solvent to redissolve the precipitate and allow for slow cooling.

Problem 2: The Compound is "Oiling Out"

Q: My this compound derivative is separating as an oil instead of crystals. How can I resolve this?

A: "Oiling out" can be a frustrating problem. Here are some strategies to promote the formation of crystals from an oil:

  • Re-dissolve and Cool Slowly: If an oil has formed, try reheating the solution to re-dissolve the oil. Then, allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice.[5]

  • Use a More Dilute Solution: Oiling out is often caused by a very high level of supersaturation. Try using a larger volume of the same solvent to create a more dilute solution before cooling.

  • Change the Solvent: The choice of solvent can greatly influence the crystallization behavior. Experiment with different solvents or solvent mixtures. For polar compounds like benzamidine derivatives, polar solvents or mixtures of polar and non-polar solvents can be effective.

  • Seeding: Introduce a seed crystal into the solution at a temperature just above where oiling out occurs. This can encourage the direct formation of crystals.

  • Agitation: Gentle agitation or stirring can sometimes disrupt the formation of an oil and promote crystallization. However, vigorous stirring can sometimes lead to the formation of many small crystals.

Problem 3: The Crystals are Very Small or Form a Powder

Q: The crystallization of my this compound derivative resulted in a fine powder or very small needles. How can I obtain larger crystals?

A: The formation of small crystals is often due to a high rate of nucleation. To obtain larger crystals, you need to favor crystal growth over nucleation.

  • Slow Down the Cooling Rate: Rapid cooling leads to the formation of many nuclei simultaneously, resulting in small crystals.[5] A slower cooling rate will reduce the number of nuclei and allow them to grow larger.[5]

  • Use a Different Solvent System: The solvent can affect the crystal habit. Experiment with different solvents to find one that promotes the growth of larger, more well-defined crystals.

  • Vapor Diffusion: This technique involves dissolving your compound in a good solvent and placing it in a sealed container with a volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution of your compound can lead to the slow growth of large, high-quality crystals.[6]

  • Layering: Dissolve your compound in a dense "good" solvent at the bottom of a test tube. Carefully layer a less dense "poor" solvent on top. Slow diffusion at the interface can lead to the formation of large crystals over time.[6]

Problem 4: Polymorphism is Suspected

Q: I have obtained crystals with different appearances from what I expected, or my analytical data (e.g., melting point, IR spectrum) is inconsistent between batches. Could this be due to polymorphism?

A: It is possible that your this compound derivative is exhibiting polymorphism, which is the ability of a compound to exist in more than one crystal form. Related benzamide and methoxy-substituted aromatic compounds have been reported to show polymorphism.

  • Characterization: To confirm polymorphism, you will need to characterize the different crystal forms using techniques such as:

    • Differential Scanning Calorimetry (DSC): Different polymorphs will often have different melting points and may show solid-solid phase transitions.

    • X-ray Powder Diffraction (XRPD): Each crystalline form will produce a unique diffraction pattern.

    • Infrared (IR) or Raman Spectroscopy: The vibrational spectra of different polymorphs can show subtle but distinct differences.

  • Controlling Polymorphism: Once you have identified the desired polymorph, you need to control the crystallization conditions to consistently produce it. Key parameters to control include:

    • Solvent: The choice of solvent can have a significant influence on which polymorph crystallizes.

    • Temperature: The temperature of crystallization can determine the stable polymorph.

    • Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can also affect the resulting crystal form.

    • Seeding: Seeding with the desired polymorph can help to ensure its formation.

Data Presentation

Table 1: Solubility of a Related Compound (N'-hydroxy-4-methoxybenzamidine)

SolventSolubility Description
WaterModerately soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

Experimental Protocols

Protocol 1: General Recrystallization of a 4-Methoxybenzamide Derivative (N-(4-cyanophenyl)-4-methoxybenzamide)

This protocol is for a related amide and should be adapted for this compound based on its specific solubility characteristics.[7]

  • Dissolution: Place the crude N-(4-cyanophenyl)-4-methoxybenzamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., acetone) to just dissolve the compound completely. Use of a hot plate with magnetic stirring is recommended.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down cooling and evaporation, promoting the growth of larger crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point indicates high purity.

Protocol 2: Synthesis and Precipitation of this compound Hydrochloride

This is a synthesis protocol that results in the precipitation of the product. It can be adapted for purification by recrystallization.

  • Reaction Setup: A solution of 4-methoxybenzonitrile and a catalytic amount of sodium methylate in anhydrous methanol is stirred at room temperature.

  • Ammonium Chloride Addition: After a prolonged period of stirring, ammonium chloride is added to the reaction mixture.

  • Precipitation: The reaction is stirred for another 24 hours, during which the this compound hydrochloride precipitates out of the solution.

  • Isolation: The precipitate is collected by filtration.

  • Washing: The collected solid is washed with diethyl ether.

  • Drying: The product is dried under vacuum.

For recrystallization, one could dissolve the crude product in a minimal amount of hot methanol and then add diethyl ether as an anti-solvent to induce crystallization upon cooling.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_rt Slow cool to room temperature hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for recrystallization.

troubleshooting_no_crystals start No Crystals Formed supersaturation Is solution supersaturated? start->supersaturation increase_super Increase supersaturation (evaporate solvent) supersaturation->increase_super No nucleation Are there nucleation sites? supersaturation->nucleation Yes increase_super->nucleation scratch Scratch glass surface nucleation->scratch No seed Add seed crystal nucleation->seed No antisolvent Try solvent-antisolvent method nucleation->antisolvent Still no crystals end Crystals Form scratch->end seed->end antisolvent->end

Caption: Decision tree for inducing crystallization.

oiling_out_logic start Compound 'Oils Out' cause1 High Supersaturation start->cause1 cause2 Rapid Cooling start->cause2 cause3 Inappropriate Solvent start->cause3 solution1 Use more solvent cause1->solution1 solution2 Cool solution slowly cause2->solution2 solution3 Try different solvent or solvent mixture cause3->solution3 solution4 Use seed crystals solution1->solution4 solution2->solution4 solution3->solution4

Caption: Logical relationships in troubleshooting "oiling out".

References

Validation & Comparative

Unveiling the Potency of 4-Methoxybenzamidine: A Comparative Analysis of Benzamidine-Based Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of serine protease inhibition, a critical area of research for drug development in thrombosis, inflammation, and oncology, benzamidine and its derivatives have long been recognized as foundational scaffolds. This guide offers a detailed comparison of the efficacy of 4-Methoxybenzamidine against other key benzamidine inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.

Executive Summary

Benzamidine-based inhibitors are a cornerstone in the study of serine proteases, a diverse family of enzymes implicated in a multitude of physiological and pathological processes. These inhibitors function by competitively binding to the active site of the proteases, effectively blocking their catalytic activity. The subtle structural modifications on the benzamidine ring can significantly influence inhibitory potency and selectivity. This report focuses on this compound, comparing its efficacy with unsubstituted benzamidine and the well-characterized 4-aminobenzamidine. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, this guide synthesizes existing data on related compounds to infer its potential standing and highlight the structure-activity relationships that govern the inhibitory effects of this class of compounds.

Data Presentation: A Comparative Look at Inhibitory Constants

The efficacy of an inhibitor is quantitatively expressed by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity and more potent inhibition. The following table summarizes the available Kᵢ values for benzamidine and 4-aminobenzamidine against the serine protease human tissue kallikrein (hK1), providing a baseline for understanding the impact of substitutions at the 4-position of the benzamidine ring.

InhibitorTarget EnzymeKᵢ (µM)
BenzamidineHuman Tissue Kallikrein (hK1)1098 ± 91[1]
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146 ± 10[1]

Note: Extensive searches for experimentally determined Kᵢ or IC₅₀ values for this compound against common serine proteases like trypsin, thrombin, or plasmin did not yield specific quantitative data in the reviewed literature. The comparison is therefore based on the analysis of structure-activity relationships within the benzamidine class.

The data clearly indicates that the addition of an amino group at the 4-position significantly enhances the inhibitory potency against hK1 by approximately 7.5-fold compared to the unsubstituted benzamidine. This suggests that substitutions at this position play a crucial role in the interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) and the Role of the Methoxy Group

The inhibitory activity of benzamidine derivatives is largely dictated by the nature of the substituent on the phenyl ring. The binding of these inhibitors to the S1 pocket of trypsin-like serine proteases is a key determinant of their efficacy.

In the case of 4-aminobenzamidine, the amino group is an electron-donating group. This property can increase the electron density of the amidine group, potentially enhancing its interaction with the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases.

The methoxy group (-OCH₃) in this compound is also considered an electron-donating group through resonance, although it has an electron-withdrawing inductive effect. The overall electronic effect of the methoxy group is generally considered to be electron-donating. This suggests that this compound would likely exhibit a greater inhibitory potency than the unsubstituted benzamidine. However, without direct experimental data, a precise quantitative comparison to 4-aminobenzamidine is speculative. The size and hydrogen-bonding capacity of the substituent also play a role, and the amino group's ability to act as a hydrogen bond donor might contribute to its superior performance in the case of hK1.

Signaling Pathways and Experimental Workflows

To understand the broader context of serine protease inhibition, it is essential to visualize the signaling pathways they regulate and the experimental workflows used to assess inhibitor efficacy.

Protease-Activated Receptor (PAR) Signaling Pathway

Many serine proteases, such as thrombin and trypsin, exert their cellular effects by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs). The activation mechanism is unique, involving proteolytic cleavage of the receptor's N-terminus to unmask a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor.

PAR_Signaling Protease-Activated Receptor (PAR) Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR PAR (Inactive) Serine Protease->PAR Cleavage PAR_active PAR (Active) G_protein G-protein PAR_active->G_protein Activation Effector Effector (e.g., PLC, RhoGEF) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG, RhoA) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Second_Messenger->Cellular_Response Initiation Inhibition_Assay_Workflow Workflow for Determining Enzyme Inhibition Constant (Ki) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solutions - Assay Buffer Incubation Incubate Enzyme with Varying Inhibitor Concentrations Reagents->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Measure Reaction Velocity (e.g., Spectrophotometrically) Reaction->Measurement Michaelis_Menten Plot Velocity vs. Substrate (Michaelis-Menten) Measurement->Michaelis_Menten Lineweaver_Burk Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) Michaelis_Menten->Lineweaver_Burk Dixon_Plot Construct Dixon Plot (1/v vs. [I]) Lineweaver_Burk->Dixon_Plot Ki_Calculation Calculate Ki from Plots Dixon_Plot->Ki_Calculation

References

4-Methoxybenzamidine: A Comparative Guide to its Efficacy as a Selective Trypsin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Methoxybenzamidine as a selective inhibitor of the serine protease, trypsin. Through a detailed comparison with other known trypsin inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular biology.

Executive Summary

This compound, a derivative of the well-characterized competitive trypsin inhibitor benzamidine, is validated as a potent and selective inhibitor of trypsin. Its chemical structure, featuring a methoxy group at the para position of the phenyl ring, influences its binding affinity and selectivity for trypsin over other serine proteases. This guide presents a comparative analysis of its inhibitory activity, a detailed experimental protocol for its validation, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Inhibitor Potency

The efficacy of an enzyme inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The selectivity of an inhibitor is determined by comparing its potency against a target enzyme versus other enzymes.

While specific experimental Kᵢ values for this compound are not abundantly available in publicly accessible literature, structure-activity relationship (SAR) studies on substituted benzamidines provide valuable insights. Research has shown that the binding of benzamidine derivatives to the S1 pocket of trypsin is influenced by the electronic and hydrophobic properties of the substituents[1][2]. Generally, electron-donating groups and increased hydrophobicity can enhance binding affinity[1]. The methoxy group is an electron-donating group, which would suggest that this compound is a potent trypsin inhibitor.

For a quantitative comparison, the following table summarizes the reported Kᵢ and IC₅₀ values for benzamidine and other common trypsin inhibitors.

InhibitorTarget EnzymeKᵢ (µM)IC₅₀ (µM)Selectivity Profile
Benzamidine Trypsin11.2 - 35[3][4]-Inhibits other serine proteases like plasmin and thrombin[4][5].
Plasmin350[4]-
Thrombin220[4]-
4-Aminobenzamidine Trypsin146[6]-More potent than benzamidine for some kallikreins[6].
Leupeptin Trypsin0.13[7]-Broad-spectrum inhibitor of serine and cysteine proteases.
Aprotinin (BPTI) Trypsin--A potent, broad-spectrum serine protease inhibitor.
(2R,4R)-4-phenyl-1-[Nα-(7- methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid Trypsin0.1[8]-Highly selective for trypsin over thrombin, plasmin, and tryptase[8].
Thrombin2[8]-
Plasmin>60[8]-
Tryptase>60[8]-

Note: The Kᵢ value for this compound is not explicitly available in the reviewed literature. Based on SAR studies, its potency is expected to be comparable to or slightly better than benzamidine for trypsin inhibition.

Experimental Protocols

To validate the efficacy and selectivity of this compound as a trypsin inhibitor, a detailed enzyme inhibition assay is required.

Protocol: Determination of the Inhibition Constant (Kᵢ) of this compound for Trypsin

1. Materials and Reagents:

  • Bovine Trypsin (e.g., Sigma-Aldrich, T1426)

  • This compound hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (substrate)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

2. Preparation of Solutions:

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute to the final working concentration (e.g., 10 µg/mL) in Tris-HCl buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in Tris-HCl buffer.

  • Working Solutions: Prepare serial dilutions of the inhibitor and substrate in Tris-HCl buffer to achieve a range of concentrations for the assay.

3. Assay Procedure:

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of the appropriate inhibitor dilution to each well. Add 160 µL of Tris-HCl buffer. Finally, add 20 µL of the diluted trypsin solution to each well. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: To start the reaction, add 20 µL of the BAPNA substrate solution to each well.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The rate of p-nitroaniline formation is proportional to the trypsin activity.

  • Controls:

    • No Inhibitor Control: Replace the inhibitor solution with Tris-HCl buffer.

    • Blank: Replace the enzyme solution with Tris-HCl buffer.

4. Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

  • To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]). For a competitive inhibitor, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

  • The Kᵢ can be calculated from the following equation for competitive inhibition: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Visualizing Molecular Interactions and Processes

To better understand the context of trypsin inhibition and the experimental procedures involved, the following diagrams are provided.

Signaling Pathway: Trypsin and Protease-Activated Receptor 2 (PAR2)

Trypsin is a key activator of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and pain signaling.[3][4][5][9] Inhibition of trypsin can modulate these pathways.

PAR2_Signaling Trypsin Trypsin PAR2 PAR2 (Inactive) Trypsin->PAR2 Cleavage PAR2_active PAR2 (Active) PAR2->PAR2_active G_protein Gαq/11 PAR2_active->G_protein Activation PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK) Ca_release->Downstream PKC->Downstream Inhibitor This compound Inhibitor->Trypsin

Caption: Trypsin activation of PAR2 signaling pathway and its inhibition.

Experimental Workflow: Serine Protease Inhibitor Screening

The following workflow outlines the general steps involved in screening for and characterizing serine protease inhibitors like this compound.

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action A Compound Library B Primary Screen (e.g., Single Concentration) A->B C Hit Identification B->C D IC₅₀ Determination (Dose-Response Curves) C->D E Selectivity Profiling (Panel of Serine Proteases) D->E F Kinetic Analysis (e.g., Lineweaver-Burk Plot) E->F G Determine Kᵢ and Inhibition Type F->G

Caption: General workflow for screening and characterizing serine protease inhibitors.

Conclusion

This compound is a promising selective inhibitor of trypsin. While further direct experimental validation of its inhibitory constants against a broad panel of serine proteases is warranted, existing structure-activity relationship data strongly support its efficacy. The provided experimental protocol offers a robust framework for such validation studies. The ability of this compound to selectively inhibit trypsin makes it a valuable tool for studying trypsin-mediated physiological and pathological processes and a potential lead compound in drug development.

References

A Comparative Guide to Trypsin Inhibition: 4-Methoxybenzamidine vs. Aprotinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate enzyme inhibitor is a critical decision. This guide provides an objective comparison of two common trypsin inhibitors: the small molecule 4-Methoxybenzamidine and the polypeptide aprotinin. By examining their mechanisms of action, inhibitory potency, and experimental considerations, this document aims to inform the selection process for various research applications.

At a Glance: Key Differences

FeatureThis compoundAprotinin
Type of Inhibitor Small molecule, syntheticPolypeptide, natural origin (bovine lung)
Mechanism of Action Competitive, reversibleCompetitive, reversible
Molecular Weight ~164.19 g/mol ~6512 g/mol
Specificity Generally inhibits serine proteasesBroad-spectrum serine protease inhibitor

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and aprotinin function as competitive inhibitors of trypsin, meaning they bind to the active site of the enzyme and prevent the substrate from binding. However, the specifics of their interaction with the active site differ significantly due to their disparate molecular nature.

This compound , as a benzamidine derivative, mimics the structure of arginine, a natural substrate of trypsin. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin. This electrostatic interaction is a key determinant of its inhibitory activity. The methoxy group at the 4th position of the benzene ring can influence the electronic properties and binding affinity of the molecule within the active site.

Aprotinin , a much larger polypeptide, has a more extensive interaction with the trypsin active site. A specific lysine residue (Lys15) on a solvent-exposed loop of the aprotinin molecule fits snugly into the S1 pocket of trypsin, forming a tight, non-covalent complex.[1][2] This interaction is highly specific and results in potent inhibition.

InhibitionMechanisms cluster_Trypsin Trypsin Active Site cluster_Inhibitors Inhibitors Trypsin Trypsin S1_Pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Product Cleaved Products Trypsin->Product Catalyzes Aprotinin Aprotinin (Lys15 residue) Aprotinin->Trypsin Inhibits Aprotinin->S1_Pocket Binds to Methoxybenzamidine This compound (Amidinium group) Methoxybenzamidine->Trypsin Methoxybenzamidine->S1_Pocket Binds to Substrate Substrate (e.g., Arginine-containing peptide) Substrate->Trypsin Binds to

Inhibition of Trypsin's Catalytic Activity.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. While direct comparative data for this compound and aprotinin under identical experimental conditions is limited, we can compile available data for related compounds to provide context.

InhibitorTarget EnzymeKiIC50
AprotininBovine Trypsin0.06 pM-
AprotininVarious Proteases-0.06 - 0.80 µM
BenzamidineTrypsin19 µM-
4-AminobenzamidineHuman Tissue Kallikrein146 µM-

Experimental Protocols: Measuring Trypsin Inhibition

A common method to determine the inhibitory activity of a compound against trypsin is to measure the rate of hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), in the presence and absence of the inhibitor.

Principle

Trypsin cleaves the colorless substrate BAPNA to release p-nitroaniline, which is yellow and can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of p-nitroaniline formation is proportional to the trypsin activity. An inhibitor will decrease the rate of this reaction.

Key Reagents and Equipment
  • Bovine Pancreatic Trypsin

  • This compound and/or Aprotinin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplate (for high-throughput screening)

General Assay Protocol
  • Prepare Reagent Solutions:

    • Dissolve trypsin in a suitable buffer (e.g., 1 mM HCl) to create a stock solution.

    • Prepare a stock solution of the inhibitor (this compound or Aprotinin) in an appropriate solvent (e.g., water or DMSO).

    • Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO).

  • Set up the Reaction:

    • In a microplate well or cuvette, add the Tris-HCl buffer.

    • Add a specific volume of the inhibitor solution at various concentrations. A control with no inhibitor should also be prepared.

    • Add the trypsin solution and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the BAPNA substrate solution to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • To determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

ExperimentalWorkflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup & Execution cluster_Analysis 3. Data Analysis A Prepare Trypsin Stock Solution D Dispense Buffer and Inhibitor Dilutions into Microplate Wells A->D B Prepare Inhibitor (this compound or Aprotinin) Stock Solutions B->D C Prepare BAPNA Substrate Solution F Add BAPNA Substrate to Initiate Reaction C->F E Add Trypsin Solution and Incubate D->E E->F G Measure Absorbance at 405 nm over Time F->G H Calculate Initial Reaction Velocities G->H I Plot Velocity vs. Inhibitor Concentration H->I J Determine IC50 and/or Ki I->J

Workflow for a Trypsin Inhibition Assay.

Trypsin Signaling Pathways

Trypsin is not only a digestive enzyme but also a signaling molecule that can activate Protease-Activated Receptors (PARs), particularly PAR2. Activation of PARs can trigger various downstream signaling cascades involved in inflammation, pain, and tissue repair. Inhibiting trypsin can, therefore, modulate these signaling pathways.

TrypsinSignaling Trypsin Trypsin PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin->PAR2 Activates G_Protein G-Protein PAR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Activates NF_kB NF-κB PKC->NF_kB Activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Inflammation Inflammation NF_kB->Inflammation Inhibitor This compound or Aprotinin Inhibitor->Trypsin Inhibits

Simplified Trypsin-PAR2 Signaling Pathway.

Conclusion

The choice between this compound and aprotinin for trypsin inhibition depends largely on the specific requirements of the experiment.

  • This compound is a small, synthetic, and cost-effective inhibitor. Its simple structure allows for easier modification to explore structure-activity relationships. It is a good choice for routine applications where high potency is not the primary concern and for studies investigating the inhibition by small molecules.

  • Aprotinin is a highly potent, natural polypeptide inhibitor with a broad specificity for serine proteases. Its high affinity makes it suitable for applications requiring near-complete inhibition of trypsin activity, such as in cell culture to prevent protein degradation or in in vivo studies to reduce bleeding. However, its large size and biological origin may be a consideration in some experimental designs.

For researchers in drug development, both inhibitors serve as valuable tools. This compound and other benzamidine derivatives can act as scaffolds for the design of more potent and selective small molecule inhibitors. Aprotinin, on the other hand, serves as a gold-standard positive control for potent trypsin inhibition and can be used in preclinical models to understand the physiological roles of trypsin. The selection should be guided by a clear understanding of the experimental goals, the required potency and specificity, and the physical and chemical properties of each inhibitor.

References

Comparative Analysis of 4-Methoxybenzamidine and Leupeptin as Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the strategic use of protease inhibitors is paramount for preserving protein integrity during extraction and for elucidating the roles of specific proteases in complex biological pathways. This guide provides a detailed comparative analysis of two commonly employed protease inhibitors: 4-Methoxybenzamidine, a synthetic small molecule, and Leupeptin, a naturally derived peptide aldehyde. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions about the optimal inhibitor for their specific experimental needs.

Overview and Mechanism of Action

This compound belongs to the benzamidine class of compounds, which are known to be competitive inhibitors of serine proteases. The amidine group of benzamidine derivatives mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases. This interaction with the enzyme's active site competitively blocks substrate binding. The 4-methoxy substitution on the benzene ring influences the inhibitor's electronic and steric properties, which can affect its binding affinity and selectivity for different proteases.

Leupeptin , a modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of Actinomycetes, is a reversible, competitive inhibitor of a broader range of proteases. Its C-terminal argininal moiety is key to its inhibitory activity, forming a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.[1] This mechanism allows it to potently inhibit both serine and cysteine proteases.

Quantitative Comparison of Inhibitory Potency

The efficacy of a protease inhibitor is quantitatively described by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency. The following table summarizes the available quantitative data for this compound and Leupeptin against common proteases.

InhibitorTarget ProteaseKᵢ ValueIC₅₀ Value
This compound Trypsin-like (from Anticarsia gemmatalis)11.2 µM (for unsubstituted Benzamidine)-
Thrombin2.43 µM (for 4-Methoxy-N-(2-pyridinyl)benzamide)-
PlasminData not available-
Leupeptin Trypsin (bovine)35 nM-
Plasmin (human)3.4 µM-
Cathepsin B (bovine spleen)6 nM-
Calpain (recombinant human)72 nM-
Human Coronavirus 229E Replication-~0.8 µM

Experimental Protocols

Accurate determination of protease inhibition is critical for comparative studies. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Kᵢ for a Competitive Protease Inhibitor

This protocol outlines the steps to determine the inhibition constant (Kᵢ) of a competitive inhibitor using a chromogenic substrate.

1. Materials and Reagents:

  • Purified protease (e.g., Trypsin, Plasmin)
  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
  • Inhibitor (this compound or Leupeptin)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
  • 96-well microplate
  • Microplate reader

2. Experimental Procedure:

  • Prepare a stock solution of the protease in the assay buffer.
  • Prepare a series of dilutions of the inhibitor in the assay buffer.
  • Prepare a series of dilutions of the chromogenic substrate in the assay buffer.
  • In the wells of the 96-well plate, add a fixed concentration of the protease.
  • To each well containing the protease, add varying concentrations of the inhibitor. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the enzyme and inhibitor to reach equilibrium.
  • Initiate the enzymatic reaction by adding varying concentrations of the chromogenic substrate to the wells.
  • Immediately measure the rate of product formation by monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

3. Data Analysis:

  • Plot the initial velocities (V₀) against the substrate concentration for each inhibitor concentration.
  • Determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the uninhibited reaction.
  • For competitive inhibition, the apparent Kₘ (Kₘ,ₐₚₚ) will increase with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.
  • The Kᵢ can be determined by a Dixon plot (1/V₀ vs. [I]) or by plotting Kₘ,ₐₚₚ against the inhibitor concentration [I]. The x-intercept of the Dixon plot is equal to -Kᵢ. Alternatively, the slope of the Kₘ,ₐₚₚ vs. [I] plot is equal to Kₘ/Kᵢ.

Protocol 2: General Protease Activity Assay

This protocol provides a general method for measuring the activity of a protease using a protein substrate like casein.

1. Materials and Reagents:

  • Protease solution
  • Casein solution (e.g., 1% w/v in assay buffer)
  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
  • Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
  • Folin & Ciocalteu's phenol reagent
  • Tyrosine standard solution
  • Spectrophotometer

2. Experimental Procedure:

  • Equilibrate the casein solution and protease solution to the desired reaction temperature (e.g., 37°C).
  • Initiate the reaction by adding a specific volume of the protease solution to the casein solution.
  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the constant temperature.
  • Stop the reaction by adding an equal volume of TCA solution. This will precipitate the undigested casein.
  • Centrifuge the mixture to pellet the precipitated protein.
  • Carefully collect the supernatant, which contains the acid-soluble peptides and amino acids (including tyrosine) released by the protease.
  • To the supernatant, add Folin & Ciocalteu's reagent and allow the color to develop.
  • Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm).
  • Prepare a standard curve using known concentrations of tyrosine.

3. Data Analysis:

  • Determine the amount of tyrosine released in the sample by comparing its absorbance to the tyrosine standard curve.
  • Protease activity is typically expressed in units, where one unit is defined as the amount of enzyme that releases a certain amount of tyrosine (e.g., 1 µmol) per minute under the specified assay conditions.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.

Protease_Inhibition_Mechanism cluster_competitive Competitive Inhibition Enzyme Protease Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate Substrate->ES_Complex Inhibitor_C Competitive Inhibitor (e.g., this compound, Leupeptin) Inhibitor_C->EI_Complex ES_Complex->Enzyme Releases Product Product ES_Complex->Product Catalysis EI_Complex->Enzyme Releases

Caption: Mechanism of competitive protease inhibition.

Ki_Determination_Workflow cluster_workflow Workflow for Ki Determination A Prepare serial dilutions of inhibitor and substrate B Incubate fixed [Enzyme] with varying [Inhibitor] A->B C Initiate reaction with varying [Substrate] B->C D Measure initial reaction rates (V₀) (e.g., change in absorbance/time) C->D E Plot data (e.g., Lineweaver-Burk or Dixon plot) D->E F Calculate Ki from the plot E->F

Caption: Experimental workflow for determining the inhibition constant (Ki).

Signaling Pathway Involvement

Proteases that are targets for these inhibitors, such as trypsin, plasmin, and cathepsins, are involved in a multitude of signaling pathways, including blood coagulation, fibrinolysis, and apoptosis.

Signaling_Pathways cluster_coagulation Blood Coagulation Cascade cluster_fibrinolysis Fibrinolysis Pathway Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Cleaved by Plasminogen Plasminogen Plasmin Plasmin (Serine Protease) Plasminogen->Plasmin Activation Plasmin->Fibrin Benzamidine This compound Benzamidine->Thrombin Benzamidine->Plasmin Leupeptin Leupeptin Leupeptin->Thrombin Leupeptin->Plasmin

Caption: Inhibition of key proteases in coagulation and fibrinolysis.

Conclusion

Both this compound and Leupeptin are valuable tools for protease inhibition. Leupeptin offers broad-spectrum inhibition of both serine and cysteine proteases with high potency against several key enzymes. Its utility is well-documented with extensive quantitative data available. This compound, as a representative of the benzamidine class, provides a more targeted inhibition of serine proteases. While specific quantitative data for the 4-methoxy derivative is sparse, the general principles of benzamidine inhibition and available SAR data suggest it is a moderately potent inhibitor.

The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment. For broad protection of proteins from a wide range of proteases during cell lysis, Leupeptin is an excellent choice. For studies focused specifically on the role of trypsin-like serine proteases, this compound can be a useful and cost-effective tool. Researchers are encouraged to empirically determine the optimal inhibitor and concentration for their particular application.

References

Unveiling the Selectivity of 4-Methoxybenzamidine: A Comparative Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount in the quest for selective and effective therapeutics. This guide provides a comparative analysis of 4-Methoxybenzamidine's interaction with various serine proteases, offering available experimental data, detailed protocols for further investigation, and a look into the intricate signaling pathways governed by these enzymes.

This compound, a derivative of the well-known serine protease inhibitor benzamidine, holds potential as a research tool and a scaffold for drug design. Its methoxy substitution at the para position can influence its binding affinity and selectivity towards the diverse family of serine proteases. This guide aims to provide a clear and objective comparison of its performance against different members of this enzyme class.

Comparative Inhibition Profile of this compound

While comprehensive quantitative data for this compound against a wide array of serine proteases is not extensively available in the public domain, the existing information on benzamidine and its analogs provides a strong indication of its potential inhibitory activity. Benzamidine itself is a known competitive inhibitor of trypsin and other trypsin-like serine proteases. For instance, benzamidine exhibits a reversible competitive inhibition against trypsin with a reported Ki of 19 µM.[1][2] Another study on human tissue kallikrein reported a Ki of 1,098 µM for benzamidine.[3] The addition of a methoxy group is expected to alter the electronic and steric properties of the molecule, thereby influencing its interaction with the S1 binding pocket of various serine proteases.

To facilitate further research and a more comprehensive understanding of this compound's selectivity, the following table summarizes the inhibitory constants (Ki) for benzamidine against several serine proteases, providing a baseline for comparison. Researchers are encouraged to use the provided experimental protocol to determine the specific Ki values for this compound.

Serine ProteaseUnsubstituted Benzamidine Ki (µM)This compound Ki (µM)
Trypsin19[1][2]Data not available
ThrombinData not availableData not available
PlasminData not availableData not available
ChymotrypsinData not availableData not available
ElastaseData not availableData not available
Factor XaData not availableData not available
UrokinaseData not availableData not available
Tissue Plasminogen Activator (tPA)Data not availableData not available
Human Tissue Kallikrein1,098[3]Data not available

Experimental Protocol: Determining the Inhibition Constant (Ki) of this compound

This protocol outlines a general procedure for determining the inhibition constant (Ki) of this compound against a serine protease of interest using a chromogenic substrate. This method is adaptable for various serine proteases with commercially available substrates.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • This compound hydrochloride

  • Chromogenic substrate specific for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a stock solution of the chromogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add increasing concentrations of this compound to the assay wells. Include a control well with DMSO only (no inhibitor).

    • Add a fixed concentration of the serine protease to each well.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release from the substrate is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.

    • Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing Lineweaver-Burk or Dixon plots.

    • For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where IC50 is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant of the substrate. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Impact: Serine Proteases in the Coagulation Cascade

Serine proteases are central to a multitude of physiological processes, with the blood coagulation cascade being a prime example of a tightly regulated signaling pathway heavily reliant on their sequential activation. Understanding this pathway is crucial for appreciating the potential therapeutic implications of serine protease inhibitors.

Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) start->reagent_prep plate_setup Plate Setup (Add Inhibitor and Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Measure Absorbance at 405 nm) reaction_initiation->data_acquisition data_analysis Data Analysis (Calculate V₀, Determine Inhibition Type, Calculate Ki) data_acquisition->data_analysis end End data_analysis->end

References

Efficacy of Protease Inhibitors in Animal Models of Pancreatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Protease Inhibitors

The following table summarizes the quantitative data on the efficacy of several protease inhibitors in reducing key markers of pancreatitis in various animal models. The data highlights the percentage reduction in serum amylase and lipase levels, as well as improvements in histological scores, which are critical indicators of pancreatic inflammation and injury.

CompoundAnimal ModelKey Efficacy DataReference
Gabexate Mesilate Rat (Cerulein-induced)- Serum Amylase Reduction: ~60% - Serum Trypsinogen Reduction: ~80%[1]
Rat (Caerulein-induced)- Significant protection against pancreatic injuries[2]
Rat (Cerulein + LPS-induced)- Decreased serum lipase levels[3]
Nafamostat Mesilate Rat (Caerulein-induced)- Pancreas Weight Reduction: ~20% - Significantly lower serum chymotrypsinogen[4]
Rat (Enterokinase/Taurocholate-induced)- Reduced mortality (from 55% to 0% at higher doses) - Milder histological and biochemical evidence of pancreatitis[5]
Rat (Trypsin-Taurocholate-induced)- Improved 2-week survival rate (from 0% to 17%; 42% with imipenem)[6]
Ulinastatin Mouse (Cerulein + LPS-induced)- Significantly ameliorated pancreatic injury (biochemical and histopathological)[7]
Rat (Na-taurocholate-induced)- Significantly reduced tissue damage and mortality - Significant differences in serum amylase and lipase activity[8][9]
Camostat Mesilate Rat (DBTC-induced chronic pancreatitis)- Inhibited inflammation, cytokine expression, and fibrosis[10]
Rat (Spontaneous chronic pancreatitis)- Significantly inhibited inflammatory changes and fibrosis[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of common experimental protocols used to induce pancreatitis in animal models and to evaluate the efficacy of therapeutic agents.

Cerulein-Induced Pancreatitis Model

This model is widely used to induce mild, edematous pancreatitis.

  • Animal Species: Typically rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6).

  • Induction: Supramaximal stimulation of pancreatic acinar cells is achieved by repeated intraperitoneal (i.p.) or intravenous (i.v.) injections of cerulein, a cholecystokinin analogue. A common protocol involves hourly i.p. injections of cerulein (50 µg/kg) for a total of 7 to 10 doses.

  • Therapeutic Intervention: The test compound (e.g., protease inhibitor) is typically administered before, during, or shortly after the induction of pancreatitis. The route of administration can be intravenous, intraperitoneal, or oral, depending on the compound's properties.

  • Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., 6-24 hours after the last cerulein injection). Blood samples are collected for the measurement of serum amylase and lipase. The pancreas is excised for histological examination (to assess edema, inflammation, and acinar cell necrosis) and for measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Taurocholate-Induced Pancreatitis Model

This model induces a more severe, necrotizing form of pancreatitis.

  • Animal Species: Primarily rats.

  • Induction: Anesthesia is administered, and a laparotomy is performed to expose the biliopancreatic duct. A retrograde infusion of sodium taurocholate (e.g., 3-5% solution) into the pancreatic duct is performed. This leads to extensive acinar cell injury and necrosis.

  • Therapeutic Intervention: Due to the severity of this model, therapeutic agents are often administered prophylactically or immediately after induction.

  • Endpoint Analysis: Similar to the cerulein model, serum enzyme levels and pancreatic histology are the primary endpoints. Survival studies are also common in this model due to its higher mortality rate.

Signaling Pathways in Pancreatitis and Therapeutic Intervention

The pathogenesis of pancreatitis involves a complex interplay of intracellular and extracellular signaling pathways. The diagram below illustrates a simplified overview of these pathways and the points at which protease inhibitors are thought to exert their therapeutic effects.

Pancreatitis_Signaling_Pathway cluster_AcinarCell Pancreatic Acinar Cell cluster_Inflammation Inflammatory Cascade Injury Initial Injury (e.g., alcohol, gallstones, cerulein) Zymogen Premature Zymogen Activation Injury->Zymogen Trypsin Active Trypsin Zymogen->Trypsin Enzymes Digestive Enzyme Activation Trypsin->Enzymes NFkB NF-κB Activation Trypsin->NFkB Activation Damage Acinar Cell Injury & Necrosis Enzymes->Damage Damage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neutrophils Neutrophil Infiltration Cytokines->Neutrophils Systemic Systemic Inflammation & Organ Failure Neutrophils->Systemic Protease_Inhibitors Protease Inhibitors (e.g., 4-Methoxybenzamidine, Gabexate, Nafamostat) Protease_Inhibitors->Trypsin Inhibition

Caption: Key signaling pathways in acute pancreatitis and the inhibitory action of protease inhibitors.

Experimental Workflow for Efficacy Evaluation

The systematic evaluation of a novel compound for pancreatitis involves a well-defined experimental workflow. The following diagram outlines the key steps from model selection to data analysis.

Experimental_Workflow start Hypothesis: Compound X (e.g., this compound) Ameliorates Pancreatitis model Animal Model Selection (e.g., Cerulein-induced, Taurocholate-induced) start->model groups Experimental Groups - Vehicle Control - Pancreatitis Control - Compound X Treatment Groups  (Varying Doses) model->groups induction Induction of Pancreatitis groups->induction treatment Administration of Compound X induction->treatment monitoring Monitoring of Animals (Clinical Signs, Body Weight) treatment->monitoring endpoints Endpoint Analysis - Serum Amylase & Lipase - Pancreatic Histology - Myeloperoxidase Assay monitoring->endpoints data Data Analysis & Statistical Evaluation endpoints->data conclusion Conclusion on Efficacy of Compound X data->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of a therapeutic agent in an animal model of pancreatitis.

References

Validating the On-Target Effects of 4-Methoxybenzamidine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the landscape of serine protease inhibitors, 4-Methoxybenzamidine presents itself as a notable benzamidine derivative. This guide provides a comprehensive comparison of this compound with common alternatives, focusing on their on-target effects and the in vitro methods used for their validation. The content herein is designed to assist in the selection of appropriate inhibitors and the design of robust experimental workflows.

Comparison of this compound and Alternative Serine Protease Inhibitors

This compound belongs to the family of benzamidine-based competitive inhibitors that target the active site of serine proteases. Its efficacy is often compared against other well-established inhibitors, each with distinct mechanisms and specificities.

InhibitorTarget ProteasesMechanism of ActionTypical Working Concentration
This compound Trypsin-like serine proteasesReversible, CompetitiveNot readily available
Benzamidine Trypsin, Plasmin, Thrombin, and other trypsin-like serine proteases[1][2][3]Reversible, Competitive[1]1 mM[1]
AEBSF Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein[4][5][6][7]Irreversible, Covalent modification of the active site serine[7]0.1 - 1.0 mM[7]
Aprotinin Trypsin, Chymotrypsin, Plasmin, Kallikrein[8][9][10][11]Reversible, CompetitiveVaries by target and assay conditions

Quantitative Performance Data: A Comparative Analysis

The inhibitory potency of these compounds is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes available data for key serine proteases.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)
This compound TrypsinNot readily available
PlasminNot readily available
ThrombinNot readily available
Benzamidine Trypsin18 µM[12]
PlasminIn the range of 10 - 40 µM[1]
Thrombin660 µM[12]
AEBSF TrypsinIrreversible inhibitor; Kᵢ not typically reported
PlasminIrreversible inhibitor; Kᵢ not typically reported
ThrombinIrreversible inhibitor; Kᵢ not typically reported
Aprotinin Trypsin0.028 nM (at pH 7.8)
Plasmin1 nM (at pH 7.3)
ThrombinWeakly inhibits

Visualizing the Mechanism and Workflows

To better understand the underlying principles of inhibition and the experimental processes for validation, the following diagrams illustrate the key concepts.

G cluster_0 Serine Protease Catalytic Cycle cluster_1 Competitive Inhibition E_S Enzyme-Substrate Complex Acyl_E Acyl-Enzyme Intermediate E_S->Acyl_E Nucleophilic Attack E_P Enzyme-Product Complex Acyl_E->E_P Hydrolysis P1 Product 1 Acyl_E->P1 E Free Enzyme E_P->E P2 Product 2 E_P->P2 E->E_S S Substrate S->E_S Binds to Active Site E_I Enzyme-Inhibitor Complex (Inactive) I This compound (Inhibitor) I->E_I Binds to Active Site Free_E Free Enzyme Free_E->E_I

Figure 1: Competitive inhibition of a serine protease by this compound.

G start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme Solution prep_reagents->plate_setup pre_incubation Pre-incubate at Specified Temperature plate_setup->pre_incubation add_substrate Initiate Reaction: Add Chromogenic/Fluorogenic Substrate pre_incubation->add_substrate measure Kinetic Measurement: Read Absorbance/Fluorescence over Time add_substrate->measure data_analysis Data Analysis: - Calculate Reaction Rates - Plot % Inhibition vs. [Inhibitor] - Determine IC50/Ki measure->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for IC50 determination of a protease inhibitor.

G start Select Inhibitor (e.g., this compound) select_panel Select Panel of Serine Proteases (e.g., Trypsin, Thrombin, Plasmin, etc.) start->select_panel ic50_determination Perform IC50 Determination Assay for each Protease in the Panel select_panel->ic50_determination compare Compare IC50/Ki Values Across the Protease Panel ic50_determination->compare analyze Analyze Selectivity: High potency for on-target vs. low potency for off-targets compare->analyze end Determine Selectivity Profile analyze->end

Figure 3: Logical workflow for in vitro selectivity profiling of a protease inhibitor.

Experimental Protocols

Key Experiment 1: Determination of IC₅₀ using a Chromogenic Substrate

This protocol outlines the determination of the IC₅₀ value for an inhibitor against a specific serine protease, such as trypsin, using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Inhibitor (e.g., this compound)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)[12]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions of the inhibitor in Assay Buffer to cover a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Dilute the serine protease in Assay Buffer to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • Inhibitor dilution (or DMSO vehicle for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Key Experiment 2: Selectivity Profiling Against a Protease Panel

This protocol describes how to assess the selectivity of an inhibitor across a panel of related enzymes.

Materials:

  • Inhibitor of interest (e.g., this compound)

  • A panel of purified serine proteases (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin, Elastase)

  • Specific chromogenic or fluorogenic substrates for each protease in the panel[13]

  • Appropriate assay buffers for each enzyme (pH and ionic strength may vary)

  • 96-well microplates

  • Microplate reader

Procedure:

  • For each protease in the panel, perform the IC₅₀ determination assay as described in "Key Experiment 1". Ensure to use the optimal substrate and buffer conditions for each specific enzyme.

  • Determine the IC₅₀ value of the inhibitor for each protease.

  • Data Analysis:

    • Compile the IC₅₀ values for the inhibitor against all tested proteases.

    • Calculate the selectivity index by taking the ratio of IC₅₀ values for off-target proteases to the on-target protease. A higher ratio indicates greater selectivity for the on-target enzyme.

By following these comparative guides and experimental protocols, researchers can effectively validate the on-target effects of this compound and other serine protease inhibitors, enabling more informed decisions in their drug discovery and development endeavors.

References

A Head-to-Head Comparison of 4-Methoxybenzamidine and Nafamostat as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both 4-Methoxybenzamidine and nafamostat serve as critical tools for researchers and clinicians. While nafamostat is a clinically approved, broad-spectrum anticoagulant and anti-inflammatory agent, this compound is primarily utilized as a research chemical and a building block in pharmaceutical synthesis. This guide provides a detailed, data-driven comparison of their performance, supported by experimental protocols and pathway visualizations to aid in the selection of the appropriate inhibitor for specific research and development needs.

Biochemical Properties and Mechanism of Action

This compound is a synthetic small molecule that belongs to the benzamidine class of serine protease inhibitors.[1] Benzamidines are known to act as competitive inhibitors, binding to the active site of serine proteases.[2] The amidine group mimics the positively charged side chains of arginine and lysine, which are the natural substrates for many serine proteases, thus allowing it to interact with the aspartate residue in the S1 pocket of the enzyme's active site. The methoxy group at the para position can influence the molecule's hydrophobicity and electronic properties, potentially affecting its binding affinity and selectivity for different proteases.[2]

Nafamostat is a synthetic, broad-spectrum serine protease inhibitor.[3] It functions as a fast-acting, reversible, slow-tight-binding substrate.[3][4] The molecule binds to the active site of serine proteases, and its ester bond is cleaved, leading to the formation of a stable acyl-enzyme intermediate.[5] This covalent modification effectively traps the enzyme in an inactive state.[3] The slow deacylation rate results in potent inhibition of a wide range of serine proteases involved in coagulation, fibrinolysis, and inflammation.[5][6]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound (using closely related benzamidines as a proxy) and nafamostat against a panel of key human serine proteases. This data provides a quantitative basis for comparing their potency and selectivity.

Serine ProteaseThis compound DerivativeKi (µM)NafamostatKi (nM)IC50 (µM)
TrypsinBenzamidine1,098[7]FUT-17515[8]-
ThrombinBenzamidine----
PlasminBenzamidine----
Kallikrein (tissue)4-Aminobenzamidine146[7]---
Tryptase--FUT-1750.0953[4]-
Hepsin----0.005[9]
HGFA---25[9]0.15[9]
Factor Xa----0.1[9]

Note: Data for this compound is limited; values for benzamidine and 4-aminobenzamidine are provided as representative of the benzamidine class of inhibitors. Ki and IC50 values can vary based on experimental conditions.

Signaling Pathways

Serine proteases play crucial roles in a multitude of physiological and pathological signaling cascades. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by the inhibition of thrombin and the kallikrein-kinin system.

Thrombin_Signaling_Pathway cluster_receptor Cell Membrane Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Gq Gq PAR1_4->Gq G12_13 G12/13 PAR1_4->G12_13 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK MLC_P MLC Phosphorylation ROCK->MLC_P Platelet_Aggregation Platelet Aggregation MLC_P->Platelet_Aggregation Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot Formation) Inhibitor Nafamostat / This compound Inhibitor->Thrombin

Caption: Thrombin signaling pathway and point of inhibition.

Kallikrein_Kinin_System HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin cleavage by Plasma_Kallikrein Plasma Kallikrein Plasma_Kallikrein->HMWK B2R Bradykinin B2 Receptor Bradykinin->B2R Gq_Gi Gq/Gi B2R->Gq_Gi PLC_AC PLC / AC Gq_Gi->PLC_AC Signaling Downstream Signaling (e.g., NO, Prostaglandins) PLC_AC->Signaling Inflammation Inflammation, Vasodilation, Pain Signaling->Inflammation Inhibitor Nafamostat / This compound Inhibitor->Plasma_Kallikrein

Caption: Kallikrein-Kinin system and point of inhibition.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate determination of inhibitor potency. Below is a detailed methodology for a typical in vitro serine protease inhibition assay.

Serine Protease Inhibition Assay (Chromogenic Substrate)

1. Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound (e.g., this compound or nafamostat) against a specific serine protease.

2. Materials:

  • Purified serine protease (e.g., trypsin, thrombin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Test inhibitor (this compound or nafamostat)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 (adjust as needed for specific protease)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

3. Experimental Workflow:

Experimental_Workflow A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) B Add Assay Buffer to Wells A->B C Add Serial Dilutions of Inhibitor B->C D Add Enzyme to Wells C->D E Pre-incubate at 37°C for 15 min D->E F Initiate Reaction with Substrate E->F G Measure Absorbance at 405 nm (Kinetic Mode) F->G H Calculate Initial Velocities G->H I Plot % Inhibition vs. [Inhibitor] and Determine IC50/Ki H->I

Caption: General workflow for a serine protease inhibition assay.

4. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer to a concentration of 2X the final desired concentration.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute in assay buffer to 2X the final desired concentration (typically near the Km value for the enzyme).

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the serially diluted inhibitor solutions to the appropriate wells. For control wells (100% activity), add 25 µL of the solvent used for the inhibitor.

    • Add 25 µL of the 2X enzyme solution to all wells except the blank (substrate control) wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes in kinetic mode.

5. Data Analysis:

  • For each concentration of the inhibitor, determine the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • If the Michaelis-Menten constant (Km) of the substrate is known, the inhibitory constant (Ki) for competitive inhibitors can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration.

Conclusion

Both this compound and nafamostat are valuable serine protease inhibitors, but their applications differ significantly based on their properties.

This compound , as a representative of the benzamidine class, is a useful tool for in vitro studies requiring a competitive, reversible inhibitor. Its simpler structure makes it a valuable starting point for medicinal chemistry efforts to develop more potent and selective inhibitors.

Nafamostat , on the other hand, is a potent, broad-spectrum inhibitor with a well-characterized mechanism of action and established clinical use.[3] Its irreversible (slow-tight-binding) nature and broad activity make it suitable as a positive control in high-throughput screening and for studying complex physiological processes involving multiple serine proteases, such as coagulation and inflammation.[6]

The choice between these two inhibitors will ultimately depend on the specific experimental goals, the target protease(s), and the desired mode of inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Confirming the Inhibitory Activity of 4-Methoxybenzamidine: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and development, the validation of an inhibitor's activity is a critical step that necessitates rigorous and multifaceted approaches. Initial high-throughput screens often identify numerous potential inhibitors, but these initial findings can be prone to artifacts and false positives. It is therefore imperative to employ orthogonal assays—methods that rely on different physical principles and experimental setups—to unequivocally confirm the inhibitory activity and elucidate the mechanism of action of a lead compound. This guide provides a comprehensive comparison of a standard biochemical assay with key orthogonal methods for validating the inhibitory activity of 4-Methoxybenzamidine, a competitive reversible inhibitor of serine proteases.

This compound, a derivative of benzamidine, is known to target the active site of serine proteases such as trypsin, plasmin, and thrombin.[1] Its inhibitory potency is typically in the micromolar range, classifying it as a moderately weak inhibitor.[2] This characteristic underscores the importance of using multiple assay formats to accurately determine its binding affinity and inhibitory constants.

Comparative Analysis of Inhibitory Activity Assays

To provide a clear comparison of how different methodologies can be used to characterize the inhibitory potential of this compound, the following table summarizes expected data from a primary biochemical assay and three orthogonal assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a cell-based protease assay.

Assay Type Principle Key Parameters Measured This compound (Trypsin Inhibition) Advantages Limitations
Biochemical Assay (Fluorogenic Substrate) Measures the rate of enzymatic cleavage of a synthetic substrate that releases a fluorescent molecule.IC50: 79 µM Ki: ~35 µM- High-throughput - Sensitive - Direct measure of functional inhibition- Prone to artifacts (compound fluorescence, aggregation) - Indirectly measures binding
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed upon binding of the inhibitor to the target enzyme.Kd: ~45 µM ΔH: -8.5 kcal/mol -TΔS: -1.5 kcal/mol Stoichiometry (n): ~1.0- Label-free, in-solution measurement - Provides a complete thermodynamic profile (Kd, ΔH, ΔS) - Gold standard for binding affinity- Lower throughput - Requires larger amounts of protein and compound - May be challenging for very weak or very tight binders
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as the inhibitor binds to and dissociates from the immobilized enzyme.Kd: ~50 µM ka (on-rate): 1.5 x 10³ M⁻¹s⁻¹ kd (off-rate): 0.075 s⁻¹- Label-free, real-time analysis - Provides kinetic data (on- and off-rates) - High sensitivity for a wide range of affinities- Requires immobilization of the enzyme, which may affect its activity - Can be affected by non-specific binding - Throughput can be moderate
Cell-Based Protease Assay Measures the inhibition of protease activity within a cellular context, often using a reporter gene or a fluorescent biosensor.EC50: >100 µM (expected)- Physiologically relevant context (membranes, cellular components) - Assesses cell permeability and potential cytotoxicity- Lower throughput - More complex data interpretation (off-target effects, compound metabolism) - Less sensitive for weak inhibitors

Experimental Protocols

Detailed methodologies for each of the compared assays are provided below. These protocols are tailored for the characterization of a weak to moderate serine protease inhibitor like this compound.

Biochemical Assay: Fluorogenic Substrate-Based Inhibition

This assay quantifies the enzymatic activity of a serine protease, such as trypsin, by monitoring the cleavage of a fluorogenic substrate. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2

  • Trypsin (e.g., bovine pancreas)

  • Fluorogenic Substrate (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 10 µL of the this compound dilutions to the test wells. Add 10 µL of assay buffer with the corresponding DMSO concentration to the control wells.

  • Add 20 µL of the trypsin solution (final concentration ~20 nM) to all wells, mix gently, and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration equal to its Km value).

  • Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the progress curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Orthogonal Assay 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to the target protease, providing a complete thermodynamic profile of the interaction.

Materials:

  • Dialysis Buffer: Same as the assay buffer used for the biochemical assay.

  • Purified, concentrated trypsin.

  • This compound.

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly dialyze the trypsin against the assay buffer to ensure buffer matching.

  • Prepare the this compound solution in the final dialysis buffer. Degas both the protein and inhibitor solutions.

  • Load the trypsin solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (e.g., 500-1000 µM, typically 10-20 fold higher than the protein concentration) into the injection syringe.

  • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution.

  • The heat change associated with each injection is measured and plotted against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Orthogonal Assay 2: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding of this compound to the immobilized protease, allowing for the determination of association (on-rate) and dissociation (off-rate) constants.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified trypsin.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • This compound.

Procedure:

  • Immobilize the trypsin onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a low to moderate immobilization level to minimize mass transport effects.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Equilibrate the system with running buffer until a stable baseline is achieved.

  • Inject the different concentrations of this compound over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.

  • The change in the refractive index, proportional to the amount of bound inhibitor, is recorded as a sensorgram.

  • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Orthogonal Assay 3: Cell-Based Protease Assay

This assay measures the ability of this compound to inhibit protease activity within a cellular environment, providing insights into its cell permeability and activity in a more physiological context.

Materials:

  • A cell line engineered to express a reporter system responsive to a specific serine protease (e.g., a transcription factor linked by a protease-specific cleavage site to a reporter gene like luciferase).

  • Cell culture medium and reagents.

  • This compound.

  • Lysis buffer and reporter assay reagents (e.g., luciferase substrate).

  • Luminometer.

Procedure:

  • Seed the engineered cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time. Include vehicle-treated controls.

  • Induce the expression of the protease if the system requires it.

  • After the incubation period, lyse the cells and measure the reporter signal (e.g., luminescence).

  • A decrease in the reporter signal corresponds to the inhibition of the protease.

  • Plot the reporter signal against the logarithm of the inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC50).

Visualizing the Orthogonal Assay Workflow

The following diagrams illustrate the logical flow and relationship between the primary biochemical assay and the orthogonal methods for confirming the inhibitory activity of this compound.

Orthogonal_Assay_Workflow cluster_primary Primary Screening & Characterization cluster_orthogonal Orthogonal Validation cluster_conclusion Conclusion HTS High-Throughput Screen Biochem_Assay Biochemical Assay (Fluorogenic Substrate) HTS->Biochem_Assay IC50 Determine IC50 & Ki Biochem_Assay->IC50 ITC Isothermal Titration Calorimetry (ITC) IC50->ITC Confirm Hit SPR Surface Plasmon Resonance (SPR) IC50->SPR Confirm Hit Cell_Assay Cell-Based Assay IC50->Cell_Assay Confirm Hit Thermo Thermodynamic Profile (Kd, ΔH, ΔS) ITC->Thermo Kinetics Binding Kinetics (ka, kd, Kd) SPR->Kinetics Cell_Potency Cellular Potency (EC50) Cell_Assay->Cell_Potency Validated_Inhibitor Validated Inhibitor Thermo->Validated_Inhibitor Kinetics->Validated_Inhibitor Cell_Potency->Validated_Inhibitor

Caption: Workflow for confirming an enzyme inhibitor using orthogonal assays.

The diagram below illustrates the distinct principles of the primary biochemical assay and the two main biophysical orthogonal methods.

Assay_Principles cluster_biochem Biochemical Assay cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) Enzyme_Substrate Enzyme + Substrate-F Product_F Product + Fluorophore Enzyme_Substrate->Product_F Cleavage Inhibitor Inhibitor (I) Inhibitor->Enzyme_Substrate Inhibition Enzyme_ITC Enzyme (in cell) Binding_ITC Binding Event Inhibitor_ITC Inhibitor (in syringe) Inhibitor_ITC->Enzyme_ITC Titration Heat Heat Change (ΔH) Binding_ITC->Heat Measures Enzyme_SPR Immobilized Enzyme Binding_SPR Binding/Dissociation Inhibitor_SPR Inhibitor (in flow) Inhibitor_SPR->Enzyme_SPR Association Signal Refractive Index Change Binding_SPR->Signal Measures

Caption: Principles of biochemical and biophysical assays for inhibitor characterization.

By employing a combination of these orthogonal assays, researchers can build a comprehensive and robust data package to confidently validate the inhibitory activity of this compound, providing a solid foundation for its further development as a potential therapeutic agent.

References

Benchmarking 4-Methoxybenzamidine: A Comparative Guide to Commercial Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 4-Methoxybenzamidine against a panel of widely used commercial protease inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on objective, data-driven comparisons.

Inhibitor Performance Overview

This compound is a competitive inhibitor of serine proteases, a class of enzymes crucial in numerous physiological and pathological processes. Its core benzamidine structure allows it to bind to the active site of these enzymes, effectively blocking their catalytic activity. To objectively assess its efficacy, we have benchmarked it against a selection of commercially available protease inhibitors with varying specificities.

Quantitative Inhibitor Comparison

The following table summarizes the inhibitory constants (Ki or IC50) of this compound (represented by benzamidine) and a panel of commercial protease inhibitors against their primary target proteases. Lower values indicate higher potency.

InhibitorTarget Protease(s)Inhibitor ClassKi / IC50
This compound (as Benzamidine) Trypsin, Thrombin, Plasmin, KallikreinSerine Protease~11.2 - 1098 µM (Ki)
AEBSF Trypsin, Chymotrypsin, Plasmin, Thrombin, KallikreinSerine Protease~300 - 1000 µM (IC50)[1]
Aprotinin Trypsin, Chymotrypsin, Plasmin, KallikreinSerine Protease~0.06 pM - 30 nM (Ki)[2]
Bestatin AminopeptidasesMetalloprotease~0.2 µM (IC50)[3]
E-64 Papain, Cathepsin B, K, L, SCysteine Protease~1.4 - 9 nM (IC50)[4][5][6][7]
Leupeptin Trypsin, Plasmin, Cathepsin B, CalpainSerine & Cysteine Protease~6 nM - 3.4 µM (Ki)[8]
Pepstatin A Pepsin, Renin, Cathepsin D, HIV ProteaseAspartic Protease~0.1 - 520 nM (IC50)[9]

Experimental Protocols

General Protease Inhibition Assay (Chromogenic Substrate)

This protocol outlines a generalized method for determining the inhibitory activity of a compound against a specific protease using a chromogenic substrate.

1. Materials:

  • Protease of interest (e.g., Trypsin)

  • Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Inhibitor stock solution (e.g., 100 mM of this compound in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

2. Procedure:

  • Prepare Reagents:

    • Dilute the protease to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a series of inhibitor dilutions from the stock solution in Assay Buffer.

    • Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to a final working concentration in Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup:

    • To each well of the 96-well microplate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

      • Protease solution

    • Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • If determining the Ki, perform the assay at multiple substrate concentrations and analyze the data using methods such as a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive).

Visualizing Experimental Design and Mechanisms

To further clarify the experimental process and the underlying inhibitory mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Dilutions Create Inhibitor Serial Dilutions Reagents->Dilutions Plate Dispense Reagents into 96-well Plate Dilutions->Plate Incubate Pre-incubate (Enzyme + Inhibitor) Plate->Incubate Start Initiate Reaction (Add Substrate) Incubate->Start Read Measure Absorbance (Kinetic Read) Start->Read Calculate Calculate Reaction Velocities Read->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Fig. 1: Experimental workflow for protease inhibition assay.

Competitive_Inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E P Products ES->P k_cat EI->E

Fig. 2: Mechanism of competitive protease inhibition.

In the competitive inhibition model, the inhibitor (I) binds to the same active site on the enzyme (E) as the substrate (S). This prevents the formation of the enzyme-substrate (ES) complex, thereby inhibiting the catalytic reaction that leads to the formation of products (P).

References

Safety Operating Guide

Proper Disposal of 4-Methoxybenzamidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4-Methoxybenzamidine hydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Operations involving the handling of solid this compound hydrochloride should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust particles.[2]

Quantitative Data for Disposal Considerations

The following table summarizes key physical and chemical properties of this compound hydrochloride relevant to its safe disposal.

PropertyValueCitation
Chemical Formula C₈H₁₀N₂O·HCl[3]
Molecular Weight 186.64 g/mol [3][4]
Physical State Solid (White to off-white powder or crystal)[3][5]
Melting Point 219.0 to 223.0 °C[5]
Solubility Soluble in Methanol[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound hydrochloride should be managed through a licensed waste disposal company.[1] Adherence to local and national regulations is mandatory.[1]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound hydrochloride, avoiding dust formation.[2]

    • Place the collected solid waste into a clearly labeled, sealable, and chemically compatible container.

    • This container should be designated specifically for solid chemical waste.

  • Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound hydrochloride should be considered contaminated.

    • Place all contaminated disposable items into a designated, sealed waste bag or container for hazardous chemical waste.[6]

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled.

  • The label should include:

    • The full chemical name: "this compound hydrochloride"

    • The associated hazards (e.g., "Irritant")

    • The date of waste accumulation

    • The laboratory or department of origin

3. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.[7]

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure that the storage area is cool and dry.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to schedule a pickup.

  • Do not attempt to dispose of this compound hydrochloride down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound hydrochloride.

G cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Solid Waste (Avoid Dust Formation) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C E Place in a Labeled, Sealed, Chemically Compatible Container C->E D Collect Contaminated Labware (Gloves, Weighing Paper, etc.) D->E F Label Container Clearly: - Chemical Name - Hazards - Date E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Waste Pickup H->I

Caption: Disposal workflow for this compound hydrochloride.

References

Essential Safety and Operational Guide for Handling 4-Methoxybenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxybenzamidine. It offers a step-by-step protocol for safe handling, personal protective equipment (PPE) selection, and disposal procedures to ensure laboratory safety and regulatory compliance.

Hazard Identification and Safety Summary

This compound hydrochloride is classified as a skin and eye irritant.[1] Structurally similar compounds may also cause respiratory irritation.[2][3] Therefore, it is crucial to handle this compound with appropriate precautions to avoid direct contact and inhalation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound hydrochloride.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂O[1]
Molar Mass 186.64 g/mol [1]
Appearance White to off-white solid[1][4]
Melting Point 218-220 °C[1]
Solubility Slightly soluble in DMSO and water[1]
Storage Store at 0-8 °C[4]

Personal Protective Equipment (PPE) Protocol

A comprehensive approach to PPE is mandatory to minimize exposure during all stages of handling this compound, from weighing to disposal.

OperationRequired Personal Protective Equipment
Weighing and Solution Preparation • Chemical splash goggles or a full-face shield.• Nitrile gloves (double-gloving is recommended).• Laboratory coat.• Respiratory protection (dust mask or N95 respirator) is required if handling the powder outside of a certified chemical fume hood.[1]
Conducting Reactions & Transfers • Chemical splash goggles.• Nitrile or neoprene gloves.[5]• Laboratory coat.• All operations should be performed within a certified chemical fume hood.
Handling Waste & Spill Cleanup • Chemical splash goggles.• Heavy-duty nitrile gloves.• Laboratory coat or a chemical-resistant apron.• Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Operational and Disposal Plan

Adherence to the following procedures is critical for the safe handling and disposal of this compound.

Handling and Experimental Workflow
  • Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Weigh the solid compound in a fume hood to prevent inhalation of dust. Use anti-static weighing paper or a container that minimizes dust generation.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly while stirring to prevent splashing.

  • Reaction: Carry out all reactions within the fume hood. Use appropriate laboratory glassware and ensure the setup is secure.

  • Post-Reaction: After the experiment is complete, decontaminate all surfaces and equipment.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation and Collection:

    • Solid Waste: Collect any surplus this compound and contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled hazardous waste container.[6] The container must be robust, chemically resistant, and have a secure lid.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

  • Container Rinsing:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate as hazardous liquid waste.[5]

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.

Key Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a representative protocol for the synthesis of this compound hydrochloride, illustrating a common laboratory procedure involving this chemical class. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • 4-Methoxybenzyl cyanide

  • Sodium methanolate

  • Anhydrous methanol

  • Ammonium chloride

  • Ether

  • Reaction flask and standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Combine 4-methoxybenzyl cyanide (15.7 mmol) and sodium methanolate (1.57 mmol) in 20 mL of anhydrous methanol within a reaction flask.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Add ammonium chloride (15.7 mmol) to the reaction mixture and continue stirring for an additional 24 hours.

  • Upon completion of the reaction, collect the resulting precipitate by filtration.

  • Wash the collected solid with ether.

  • Dry the final product, this compound hydrochloride, under a vacuum.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound prep Preparation (Fume Hood, PPE Donning) weigh Weighing (In Fume Hood) prep->weigh dissolve Solution Preparation (Slow Addition) weigh->dissolve react Reaction / Procedure (In Fume Hood) dissolve->react decon Decontamination (Clean Surfaces & Glassware) react->decon dispose Waste Segregation (Solid & Liquid Waste) decon->dispose store Waste Storage (Secure, Ventilated Area) dispose->store pickup Waste Pickup (Licensed Disposal Company) store->pickup

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzamidine
Reactant of Route 2
4-Methoxybenzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.